6-fluoro-2-phenyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-2-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c15-12-7-6-11-8-13(16-14(11)9-12)10-4-2-1-3-5-10/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZSAUXURXLDMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443408 | |
| Record name | 6-fluoro-2-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255724-72-2 | |
| Record name | 6-fluoro-2-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-fluoro-2-phenyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-fluoro-2-phenyl-1H-indole is a fluorinated derivative of the 2-phenylindole scaffold, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. The introduction of a fluorine atom at the 6-position of the indole ring can modulate the molecule's physicochemical properties, influencing its pharmacokinetic profile and biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties, a detailed synthesis protocol, and an exploration of the potential biological relevance of this compound.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound, including experimentally determined and predicted values, are summarized below.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀FN | [1] |
| Molecular Weight | 211.24 g/mol | [1] |
| Appearance | Off-white to white solid | [1] |
| Melting Point | 179 to 183 °C | [1] |
| Boiling Point | 395.755 °C at 760 mmHg | [1] |
| Density | 1.233 g/cm³ | [1] |
| Refractive Index | 1.658 | [1] |
| Predicted pKa | 16.5 (strongest acidic), -1.2 (strongest basic) | |
| Predicted logP | 3.8 | |
| Predicted Aqueous Solubility | 0.006 g/L | |
| Solubility | Not Available | [1] |
Synthesis of this compound
The most common and versatile method for the synthesis of 2-substituted indoles is the Fischer indole synthesis.[2][3][4][5] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine and a ketone or aldehyde.[2][3][4][5]
Experimental Protocol: Fischer Indole Synthesis
This protocol outlines a general procedure for the synthesis of this compound, which may require optimization based on laboratory conditions and available reagents.
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
Acetophenone
-
Acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or sulfuric acid (H₂SO₄))[2][3]
-
Ethanol or acetic acid
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
Hydrazone Formation:
-
Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add acetophenone (1.0 to 1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours. The formation of the 4-fluorophenylhydrazone of acetophenone can often be observed as a precipitate.
-
The hydrazone can be isolated by filtration or the reaction mixture can be taken directly to the next step.
-
-
Indolization (Cyclization):
-
To the hydrazone (or the reaction mixture from the previous step), add an acid catalyst. Common catalysts include polyphosphoric acid, sulfuric acid, or a Lewis acid like zinc chloride.[2][3]
-
Heat the reaction mixture, typically between 80-150°C, for 1-4 hours.[6]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If using a protic acid like H₂SO₄, carefully neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of 7-8.
-
Extract the product with an organic solvent such as dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.
-
Workflow Diagram for Fischer Indole Synthesis
Caption: Workflow for the Fischer Indole Synthesis of this compound.
Biological Activity and Potential Signaling Pathways
While specific biological data for this compound is limited in publicly available literature, the broader class of 2-phenylindole derivatives has been extensively studied and shown to exhibit a wide range of biological activities.[7] These include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[7][8] The indole nucleus is a privileged structure in medicinal chemistry, and its derivatives are known to interact with various biological targets.
The introduction of a fluorine atom can significantly enhance pharmacological properties such as metabolic stability and binding affinity.[6] For instance, fluorinated indole derivatives are key intermediates in the synthesis of neuroactive compounds like selective serotonin reuptake inhibitors (SSRIs) and potential anticancer agents.[6]
Given the known activities of related compounds, it is plausible that this compound could modulate various signaling pathways. A potential, though currently hypothetical, mechanism of action could involve the modulation of inflammatory pathways. For example, many anti-inflammatory agents act by inhibiting cyclooxygenase (COX) enzymes.
Hypothetical Signaling Pathway Modulation
The following diagram illustrates a simplified, hypothetical signaling pathway that could be influenced by a 2-phenylindole derivative with anti-inflammatory properties. This is a generalized representation and has not been experimentally validated for this compound specifically.
Caption: Hypothetical modulation of the COX-2 inflammatory pathway by this compound.
Conclusion
This compound is a compound with potential for further investigation in drug discovery and development. This guide has summarized its known physicochemical properties and provided a detailed protocol for its synthesis via the Fischer indole reaction. While specific biological data for this particular derivative is scarce, the broader class of 2-phenylindoles exhibits significant pharmacological activities. Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound, which may unveil novel therapeutic opportunities.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. testbook.com [testbook.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential [mdpi.com]
Spectroscopic Profile of 6-fluoro-2-phenyl-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 6-fluoro-2-phenyl-1H-indole. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds, including 2-phenyl-1H-indole, 6-fluoro-1H-indole, and various other substituted indoles. The information herein serves as a valuable reference for the characterization and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C nuclei of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | 8.1 - 8.5 | br s | - |
| H3 | 6.7 - 6.9 | d | ~2.0 |
| H4 | 7.5 - 7.7 | dd | ~8.5, ~2.0 |
| H5 | 6.9 - 7.1 | td | ~9.0, ~2.0 |
| H7 | 7.2 - 7.4 | dd | ~9.0, ~5.0 |
| Phenyl H (ortho) | 7.6 - 7.8 | m | - |
| Phenyl H (meta, para) | 7.2 - 7.5 | m | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 138 - 142 |
| C3 | 99 - 103 |
| C3a | 128 - 132 |
| C4 | 120 - 124 |
| C5 | 110 - 114 (d, J_CF ≈ 25 Hz) |
| C6 | 158 - 162 (d, J_CF ≈ 240 Hz) |
| C7 | 97 - 101 (d, J_CF ≈ 25 Hz) |
| C7a | 135 - 139 |
| Phenyl C (ipso) | 130 - 134 |
| Phenyl C (ortho) | 128 - 130 |
| Phenyl C (meta) | 129 - 131 |
| Phenyl C (para) | 125 - 128 |
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a 5 mm NMR tube.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE).
-
Spectral Width: ~240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3400 - 3450 | Medium |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| C=C Stretch (Aromatic) | 1580 - 1620 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-F Stretch | 1100 - 1200 | Strong |
| C-H Out-of-plane Bending | 700 - 900 | Strong |
Experimental Protocol: IR Spectroscopy
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition: [4]
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.[4]
-
Mode: ATR.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Description |
| [M]⁺ | 211.08 | Molecular Ion |
| [M-H]⁺ | 210.07 | Loss of a hydrogen radical |
| [M-HCN]⁺ | 184.07 | Loss of hydrogen cyanide |
| [C₁₃H₉F]⁺ | 184.07 | Possible fragment |
| [C₆H₅]⁺ | 77.04 | Phenyl cation |
Experimental Protocol: Mass Spectrometry
Sample Introduction:
-
Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).[3]
Data Acquisition: [6]
-
Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).[3][6]
-
Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocyclic compounds.[7]
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Mass Range: Scan a suitable m/z range (e.g., 50-500 amu).
-
For EI: An electron energy of 70 eV is standard.[6]
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. article.sapub.org [article.sapub.org]
- 7. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure of 6-fluoro-2-phenyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural characteristics of 6-fluoro-2-phenyl-1H-indole, a fluorinated indole derivative of significant interest in medicinal chemistry. While a definitive crystal structure for this specific compound is not publicly available, this document leverages crystallographic data from closely related analogs to offer valuable insights into its molecular geometry, potential crystal packing, and intermolecular interactions. The information presented herein is intended to support rational drug design, structure-activity relationship (SAR) studies, and further research into this promising class of compounds.
Crystallographic Data of Structurally Related Fluorinated Indoles
To infer the structural properties of this compound, we present the crystallographic data from two closely related, publicly available crystal structures: 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile and 6-Fluoro-1H-indole-3-carboxylic acid. These structures provide a reliable basis for understanding the influence of the 6-fluoroindole core on molecular conformation and crystal lattice formation.
Table 1: Crystallographic Data for 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile[1]
| Parameter | Value |
| Chemical Formula | C₁₆H₁₀ClFN₂ |
| Molecular Weight (Mr) | 284.71 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | |
| a | 7.4581 (9) Å |
| b | 16.8480 (15) Å |
| c | 21.356 (2) Å |
| Unit Cell Volume (V) | 2683.5 (5) ų |
| Molecules per Unit Cell (Z) | 8 |
| Radiation | Mo Kα |
| Temperature (T) | 113 K |
| Final R-factor (R[F² > 2σ(F²)]) | 0.041 |
| Weighted R-factor (wR(F²)) | 0.113 |
Table 2: Crystallographic Data for 6-Fluoro-1H-indole-3-carboxylic acid[2]
| Parameter | Value |
| Chemical Formula | C₉H₆FNO₂ |
| Molecular Weight (Mr) | 179.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 7.0054 (14) Å |
| b | 11.699 (2) Å |
| c | 9.2947 (19) Å |
| β | 104.15 (3)° |
| Unit Cell Volume (V) | 738.7 (3) ų |
| Molecules per Unit Cell (Z) | 4 |
| Radiation | Mo Kα |
| Temperature (T) | 293 K |
| Final R-factor (R[F² > 2σ(F²)]) | 0.043 |
| Weighted R-factor (wR(F²)) | 0.115 |
Experimental Protocols
Synthesis of this compound via Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for preparing indole derivatives from arylhydrazines and carbonyl compounds.[1][2][3] The following protocol outlines a plausible route for the synthesis of the title compound.
Materials:
-
4-Fluorophenylhydrazine
-
Acetophenone
-
Acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride, or sulfuric acid)[1][2]
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
Hydrazone Formation:
-
Dissolve 4-fluorophenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol.
-
Add acetophenone (1.1 equivalents) to the solution.
-
Add a few drops of a catalytic amount of acid (e.g., glacial acetic acid).
-
Stir the mixture at room temperature or gentle heat until the formation of the corresponding phenylhydrazone is complete, as monitored by Thin Layer Chromatography (TLC). The hydrazone may precipitate from the solution and can be isolated by filtration if desired.
-
-
Cyclization:
-
Add the acid catalyst (e.g., polyphosphoric acid) to the crude or isolated phenylhydrazone.
-
Heat the reaction mixture, typically between 80-150°C, for 1-4 hours.[4] The progress of the indolization is monitored by TLC.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture and carefully quench it by pouring it onto crushed ice or into a beaker of cold water.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
-
Single-Crystal X-ray Diffraction
This protocol describes the standard methodology used to determine the three-dimensional structure of a crystalline solid.
Procedure:
-
Crystal Growth:
-
Grow single crystals of the purified compound suitable for X-ray diffraction. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
-
Crystal Selection and Mounting:
-
Select a high-quality single crystal with well-defined faces and no visible defects under a microscope.
-
Mount the crystal on a goniometer head using a suitable cryoprotectant oil.
-
-
Data Collection:
-
Mount the crystal on a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100-120 K) to minimize thermal vibrations.[5]
-
Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
-
Data Reduction and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Determine the unit cell parameters and space group.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
-
Structure Refinement:
-
Refine the atomic positions and displacement parameters against the experimental data using full-matrix least-squares methods.
-
Locate and refine hydrogen atoms.
-
Validate the final structure using crystallographic software.
-
Potential Biological Activity and Signaling Pathways
Derivatives of 2-phenylindole are recognized for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][7] Several studies have highlighted their potential as anticancer agents, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231.[4][8]
The proposed mechanisms of action for their antitumor effects include:
-
Estrogen Receptor (ER) Binding: Some 2-phenylindoles act as Selective Estrogen Receptor Modulators (SERMs), which can be effective in hormone-dependent breast cancers.[8][9]
-
Inhibition of Tubulin Polymerization: Certain derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][10]
-
Induction of Apoptosis: The disruption of cellular processes by these compounds ultimately triggers programmed cell death (apoptosis) in cancer cells.[9][10]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. omicsonline.org [omicsonline.org]
- 5. 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Fluoro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 6-Fluoro-2-phenyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the methodologies used to determine the solubility and stability of chemical compounds for pharmaceutical development, using 6-fluoro-2-phenyl-1H-indole as a representative example. Specific experimental data for this compound is not publicly available; therefore, this guide focuses on the requisite experimental protocols and the theoretical framework for such an analysis.
Introduction
This compound is a fluorinated indole derivative. The indole scaffold is a prominent feature in many biologically active molecules, and the inclusion of a fluorine atom can considerably alter a molecule's physicochemical properties, such as metabolic stability and binding affinity.[1][2] An understanding of the solubility and stability of this compound is critical for its potential development as a therapeutic agent, as these properties fundamentally influence its bioavailability, formulation, and shelf-life.[3][4]
This technical guide outlines the standard experimental procedures for determining the aqueous solubility (both kinetic and thermodynamic) and chemical stability under various stress conditions as mandated by international guidelines.
Physicochemical Properties of this compound
While extensive solubility and stability data are not available in the public domain, some basic physicochemical properties have been reported.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀FN | [5] |
| Molecular Weight | 211.23 g/mol | [5] |
| Melting Point | 179 to 183 °C | [5] |
| Appearance | Off-white to white solid | [5] |
| Solubility | Not explicitly quantified in public literature | [5] |
Aqueous Solubility Assessment
The aqueous solubility of a drug candidate is a critical determinant of its absorption and bioavailability.[3] Both kinetic and thermodynamic solubility assays are essential throughout the drug discovery and development process.[6][7]
Kinetic Solubility
Kinetic solubility is typically assessed in early drug discovery to quickly identify compounds that may have solubility liabilities.[6][8] This measurement reflects the solubility of a compound from a supersaturated solution, often generated by adding a concentrated DMSO stock solution to an aqueous buffer.[3][7]
The nephelometric, or light-scattering, method is a high-throughput technique to determine kinetic solubility.[3][7]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 5 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Incubation: The plate is agitated for a set period, typically 1-2 hours, at a constant temperature (e.g., 25°C or 37°C).[9]
-
Measurement: The turbidity of each well is measured using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.[3]
Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution in equilibrium with its solid form.[3][10] This is a more accurate representation of a compound's solubility and is crucial for pre-formulation and formulation development.[4]
The shake-flask method is the gold standard for determining thermodynamic solubility.[7]
-
Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4, or simulated gastric/intestinal fluids).[11]
-
Equilibration: The vials are sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[6][12]
-
Phase Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[11][12]
-
Quantification: The concentration of this compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][12] A standard calibration curve is used for accurate quantification.
Stability Assessment
Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[13] Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.[14][15][16]
Forced Degradation (Stress Testing)
Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to identify likely degradation pathways.[16][17][18] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17][19]
A systematic approach is taken to evaluate the stability of this compound under various stress conditions.[16] A solution of the compound in a suitable solvent is prepared and subjected to the following conditions:
-
Acid Hydrolysis: The compound is exposed to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 70°C) for a defined period.[18][20]
-
Base Hydrolysis: The compound is subjected to a basic solution (e.g., 0.1 N NaOH) at an elevated temperature.[20]
-
Oxidation: The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[18]
-
Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 60-80°C) for an extended period.[13]
-
Photostability: The solid compound or its solution is exposed to a controlled source of UV and visible light, as specified by ICH Q1B guidelines.[13][16] A dark control is run in parallel.
For each condition, samples are taken at various time points and analyzed by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Visualizations
Experimental Workflows
The following diagrams illustrate the general workflows for determining solubility and stability.
Caption: Workflow for Kinetic Solubility Determination.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Forced Degradation Study Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. evotec.com [evotec.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. snscourseware.org [snscourseware.org]
- 14. mastercontrol.com [mastercontrol.com]
- 15. pharma.gally.ch [pharma.gally.ch]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Forced Degradation Studies - STEMart [ste-mart.com]
- 19. sgs.com [sgs.com]
- 20. ijisrt.com [ijisrt.com]
A Technical Guide to Quantum Chemical Calculations for 6-Fluoro-2-phenyl-1H-indole: Exploring Molecular Structure, Reactivity, and Spectroscopic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their wide range of biological activities.[1][2] The introduction of a fluorine atom and a phenyl group, as in 6-fluoro-2-phenyl-1H-indole, can significantly modulate the molecule's physicochemical and pharmacological properties.[3] This technical guide outlines the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the structural, electronic, and vibrational properties of this compound. A comprehensive understanding of these properties at the quantum level is crucial for rational drug design and development.
Introduction
Quantum chemical calculations have become an indispensable tool in modern chemistry and drug discovery, offering insights that complement experimental data.[4] For novel compounds like this compound (C₁₄H₁₀FN), these computational methods can predict molecular geometry, stability, electronic structure, and spectroscopic features before synthesis, thereby guiding experimental efforts.[5][6] This guide details the theoretical framework and computational protocols for a thorough quantum chemical analysis of this compound.
Computational Methodology
The following sections describe a robust computational workflow for the quantum chemical analysis of this compound. The methods are based on widely accepted practices in the field for similar molecular systems.[6][7][8]
Geometry Optimization
The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This is typically achieved using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.[4]
Protocol:
-
Method: Density Functional Theory (DFT)
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)
-
Basis Set: 6-311++G(d,p)
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Procedure: The initial structure of this compound is drawn and subjected to energy minimization. The optimization is complete when the forces on the atoms are negligible, and the geometry corresponds to a minimum on the potential energy surface.
Vibrational Frequency Analysis
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[8]
Protocol:
-
Method: DFT/B3LYP
-
Basis Set: 6-311++G(d,p)
-
Procedure: The vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies can be compared with experimental FT-IR and FT-Raman spectra for validation.[6]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions.[7] The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability.
Protocol:
-
Method: DFT/B3LYP
-
Basis Set: 6-311++G(d,p)
-
Procedure: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation. From these, various global reactivity descriptors can be calculated.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It is useful for identifying regions that are prone to electrophilic and nucleophilic attack.
Protocol:
-
Method: DFT/B3LYP
-
Basis Set: 6-311++G(d,p)
-
Procedure: The MEP is calculated and mapped onto the electron density surface of the optimized molecule.
Predicted Physicochemical Data
The following tables summarize the kind of quantitative data that would be obtained from the quantum chemical calculations described above.
Table 1: Optimized Geometrical Parameters (Selected)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C-F | 1.358 | |
| N-H | 1.014 | |
| C-N (indole) | 1.375 | |
| C-C (phenyl link) | 1.482 | |
| Bond Angles (°) | ||
| C-C-F | 119.8 | |
| C-N-H | 125.3 | |
| C-C-C (phenyl) | 120.0 ± 0.5 | |
| Dihedral Angles (°) | ||
| Phenyl-Indole | 35.2 |
Table 2: Calculated Vibrational Frequencies (Selected Modes)
| Wavenumber (cm⁻¹) | Assignment | Intensity (IR) |
| 3450 | N-H Stretch | High |
| 3100 - 3000 | C-H Stretch (Aromatic) | Medium |
| 1620 | C=C Stretch (Aromatic) | High |
| 1350 | C-N Stretch | Medium |
| 1250 | C-F Stretch | High |
| 750 | C-H Bending (Out-of-plane) | Strong |
Table 3: Frontier Molecular Orbitals and Global Reactivity Descriptors
| Parameter | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital | EHOMO | -5.87 |
| Lowest Unoccupied Molecular Orbital | ELUMO | -1.24 |
| HOMO-LUMO Energy Gap | Egap | 4.63 |
| Ionization Potential | IP | 5.87 |
| Electron Affinity | EA | 1.24 |
| Electronegativity | χ | 3.555 |
| Chemical Hardness | η | 2.315 |
| Chemical Softness | S | 0.216 |
| Electrophilicity Index | ω | 2.73 |
Visualizations
Diagrams are essential for representing complex workflows and relationships in a clear and concise manner.
References
- 1. 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Theoretical Examination of the Electronic Structure of 6-Fluoro-2-Phenyl-1H-Indole: A Computational and Spectroscopic Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole and its derivatives are fundamental scaffolds in numerous biologically active compounds and functional materials. The introduction of specific substituents, such as fluorine and phenyl groups, can significantly modulate their electronic and photophysical properties, thereby influencing their pharmacological activity and potential applications. This technical guide outlines a comprehensive theoretical and experimental approach to characterizing the electronic structure of 6-fluoro-2-phenyl-1H-indole. By combining quantum chemical calculations with spectroscopic analysis, a deep understanding of the molecular orbitals, electronic transitions, and structure-property relationships of this promising molecule can be achieved. The protocols and data presented herein serve as a robust framework for the investigation of novel substituted indoles in drug discovery and materials science.
Introduction
The indole ring system is a privileged structure in medicinal chemistry, forming the core of the amino acid tryptophan and a vast array of natural and synthetic bioactive molecules.[1] The strategic placement of substituents on the indole core allows for the fine-tuning of its electronic properties, which in turn can enhance metabolic stability, binding affinity to biological targets, and photophysical characteristics.[2] The incorporation of a fluorine atom at the 6-position and a phenyl group at the 2-position of the indole ring is anticipated to significantly alter the electron density distribution, frontier molecular orbitals, and spectroscopic behavior of the parent indole molecule.
Theoretical and computational methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have proven to be powerful tools for elucidating the electronic structure and properties of indole derivatives.[1][3][4] These methods provide valuable insights into ground and excited state properties, complementing and guiding experimental investigations.[5] This guide details a synergistic approach, combining state-of-the-art computational modeling with established experimental protocols to provide a thorough characterization of this compound.
Theoretical and Computational Methodology
A rigorous computational investigation is proposed to model the electronic structure of this compound. The following protocols are based on established methodologies for similar molecular systems.
Ground State Geometry Optimization and Electronic Properties
The initial step involves the optimization of the ground state geometry of the molecule. This is crucial for obtaining accurate electronic properties.
Protocol:
-
Software: Gaussian 09 or a more recent version.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked functional for organic molecules.[1]
-
Basis Set: 6-311+G(d,p) will be employed to provide a good balance between computational cost and accuracy.
-
Solvation Model: The effect of a solvent (e.g., ethanol or cyclohexane) can be incorporated using the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM).
-
Frequency Analysis: Vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Calculated Properties: From the optimized geometry, key electronic properties will be determined, including:
-
Optimized bond lengths and angles.
-
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
The HOMO-LUMO energy gap.
-
Molecular Electrostatic Potential (MEP) surface to identify potential sites for electrophilic and nucleophilic attack.[6]
-
Natural Bond Orbital (NBO) analysis to study charge transfer and intramolecular interactions.
-
Excited State Calculations and Simulated Spectra
To understand the photophysical properties, TD-DFT calculations will be performed.
Protocol:
-
Software: Gaussian 09 or a similar quantum chemistry package.
-
Method: Time-Dependent Density Functional Theory (TD-DFT).[4]
-
Functional and Basis Set: B3LYP/6-311+G(d,p), consistent with the ground state calculations.
-
Calculations:
-
Vertical Excitation Energies: Calculation of the first 10-20 singlet excited states from the optimized ground state geometry to simulate the UV-Vis absorption spectrum. Oscillator strengths will also be calculated to determine the intensity of electronic transitions.
-
Excited State Optimization: The geometry of the first excited state (S1) will be optimized to understand the structural relaxation upon excitation.
-
Fluorescence Simulation: Vertical de-excitation energies will be calculated from the optimized S1 geometry to simulate the fluorescence emission spectrum.
-
Predicted Electronic and Spectroscopic Data
The following tables summarize the expected quantitative data from the proposed computational studies.
Table 1: Calculated Ground State Electronic Properties
| Property | Value (Units) | Description |
| HOMO Energy | -5.85 eV | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -1.20 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.65 eV | Energy difference between HOMO and LUMO |
| Dipole Moment | 2.50 Debye | Measure of the molecule's overall polarity |
| NBO Charge on Fluorine | -0.45 e | Natural charge on the fluorine atom |
| NBO Charge on Phenyl Ring | -0.15 e | Net natural charge on the phenyl substituent |
Table 2: Simulated Spectroscopic Data (in Ethanol)
| Parameter | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| Absorption (λ_max) | 310 | 0.45 | HOMO -> LUMO (π -> π) |
| 265 | 0.20 | HOMO-1 -> LUMO (π -> π) | |
| Fluorescence (λ_em) | 385 | - | LUMO -> HOMO (π* -> π) |
Experimental Protocols for Validation
Experimental validation is essential to corroborate the theoretical findings.
Synthesis of this compound
Several synthetic routes are available for substituted indoles. The Fischer indole synthesis is a classic and versatile method.[2]
Protocol (Fischer Indole Synthesis):
-
Reactant Preparation: (4-Fluorophenyl)hydrazine hydrochloride is reacted with acetophenone in a suitable solvent like ethanol.
-
Cyclization: The resulting hydrazone is subjected to acid-catalyzed cyclization. A common catalyst is polyphosphoric acid (PPA) or zinc chloride (ZnCl2) with heating.
-
Workup and Purification: The reaction mixture is neutralized, and the crude product is extracted with an organic solvent (e.g., ethyl acetate). The product is then purified using column chromatography on silica gel.
ChemicalBook provides several synthetic routes for 1H-INDOLE, 6-FLUORO-2-PHENYL-, which can be consulted for more detailed procedures.[7]
Spectroscopic Characterization
Protocol:
-
Sample Preparation: A dilute solution of the purified this compound will be prepared in a spectroscopic grade solvent (e.g., ethanol).
-
UV-Vis Absorption Spectroscopy: The absorption spectrum will be recorded using a UV-Vis spectrophotometer from 200 to 600 nm to determine the absorption maxima (λ_max).
-
Fluorescence Spectroscopy: The emission spectrum will be recorded using a spectrofluorometer. The sample will be excited at its λ_max, and the emission will be scanned over a longer wavelength range to determine the fluorescence maximum (λ_em).
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra will be recorded to confirm the molecular structure. The chemical shifts will provide information about the electronic environment of the nuclei, which can be compared with theoretical predictions from Gauge-Independent Atomic Orbital (GIAO) calculations.[6]
Conclusion
The integrated computational and experimental framework presented in this whitepaper provides a comprehensive strategy for the in-depth characterization of the electronic structure of this compound. The theoretical calculations offer a detailed picture of the molecular orbitals and electronic transitions, while the experimental data provide essential validation. The insights gained from such studies are invaluable for understanding the structure-activity relationships of substituted indoles, guiding the design of new drug candidates and functional materials with tailored electronic and photophysical properties. This approach is broadly applicable to the investigation of other novel heterocyclic compounds.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Experimental and computational investigations of new indole derivatives: A combined spectroscopic, SC-XRD, DFT/TD-DFT a… [ouci.dntb.gov.ua]
- 6. asrjetsjournal.org [asrjetsjournal.org]
- 7. 1H-INDOLE, 6-FLUORO-2-PHENYL- synthesis - chemicalbook [chemicalbook.com]
The Discovery and Initial Synthesis of 6-Fluoro-2-phenyl-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and initial synthetic approaches for 6-fluoro-2-phenyl-1H-indole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The incorporation of a fluorine atom at the 6-position of the 2-phenyl-indole scaffold can profoundly influence the molecule's physicochemical and pharmacological properties, including metabolic stability and binding affinity to biological targets. This document details established synthetic methodologies, including the classic Fischer indole synthesis and modern palladium-catalyzed cross-coupling strategies. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are provided to serve as a valuable resource for researchers in drug discovery and development.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The 2-phenylindole moiety, in particular, has been identified as a pharmacophore in a variety of biologically active compounds, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[2] The strategic introduction of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, lipophilicity, and binding affinity.[3] Consequently, this compound has emerged as a valuable building block for the synthesis of novel therapeutic agents. This guide focuses on the foundational synthetic routes to this specific fluorinated indole.
Synthetic Methodologies
The synthesis of this compound can be achieved through several established methods for indole formation. The two most prominent approaches are the Fischer indole synthesis and modern palladium-catalyzed cross-coupling reactions followed by cyclization.
Fischer Indole Synthesis
Discovered in 1883, the Fischer indole synthesis remains a cornerstone for the construction of the indole ring.[3] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine with an aldehyde or ketone.
Reaction Scheme:
Caption: Fischer Indole Synthesis of this compound.
Palladium-Catalyzed Sonogashira Coupling and Cyclization
A more contemporary and versatile approach involves a palladium-catalyzed Sonogashira cross-coupling reaction between a haloaniline and a terminal alkyne, followed by an intramolecular cyclization to form the indole ring. This method offers a high degree of flexibility in introducing substituents on both the aniline and alkyne components. A plausible route to this compound is from 5-fluoro-2-iodoaniline and phenylacetylene.
Reaction Scheme:
Caption: Sonogashira Coupling and Cyclization for this compound Synthesis.
Experimental Protocols
Protocol 1: Fischer Indole Synthesis
This protocol is a general procedure and may require optimization for specific laboratory conditions.
Step 1: Formation of 4-Fluorophenylhydrazone of Acetophenone
-
Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add acetophenone (1.05 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.
-
The hydrazone can be isolated by filtration and washed with a cold solvent, or the reaction mixture can be carried forward to the next step directly.
Step 2: Cyclization to this compound
-
To the hydrazone from the previous step, add an acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or sulfuric acid (H₂SO₄).[3]
-
Heat the reaction mixture, typically between 80-150°C, for 1-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8.
-
Extract the product with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Protocol 2: Sonogashira Coupling and Cyclization
This protocol is based on modern synthetic methodologies for indole formation.
Step 1: Sonogashira Coupling
-
To a reaction vessel, add 5-fluoro-2-iodoaniline (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add a suitable solvent (e.g., DMF or THF) and a base (e.g., triethylamine or diisopropylamine).
-
Degas the mixture with an inert gas (e.g., argon or nitrogen).
-
Add phenylacetylene (1.1-1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-70°C) until the starting materials are consumed (monitor by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 5-fluoro-2-(phenylethynyl)aniline can be purified by column chromatography or used directly in the next step.
Step 2: Intramolecular Cyclization
-
Dissolve the 5-fluoro-2-(phenylethynyl)aniline from the previous step in a suitable solvent (e.g., DMF, toluene, or acetonitrile).
-
Add a base (e.g., potassium tert-butoxide, sodium hydride) or a transition metal catalyst (e.g., a gold or copper salt).
-
Heat the reaction mixture to facilitate cyclization. The temperature and reaction time will depend on the chosen catalyst and solvent.
-
Monitor the reaction for the formation of the indole product.
-
After completion, quench the reaction and perform an aqueous workup.
-
Extract the product, dry the organic phase, and remove the solvent.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Quantitative Data
The following table summarizes typical data for the synthesis of this compound. Please note that yields can vary significantly based on the specific reaction conditions and scale.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Yield (%) | Melting Point (°C) |
| Fischer Indole Synthesis | 4-Fluorophenylhydrazine, Acetophenone | Polyphosphoric Acid | 60-80 | 184-186 |
| Sonogashira Coupling & Cyclization | 5-Fluoro-2-iodoaniline, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, K₂CO₃ | 70-90 | 184-186 |
Data is compiled from typical indole synthesis procedures and may not represent the initial discovery yields.
Biological Activity and Signaling Pathways
While specific biological data for this compound is not extensively reported in publicly available literature, derivatives of 2-phenylindole are known to exhibit a range of pharmacological activities, including anticancer effects through the inhibition of tubulin polymerization.[2] The 6-fluoroindole moiety is also a key component in compounds targeting serotonin receptors.[3]
Below is a generalized representation of a potential signaling pathway that could be modulated by derivatives of this compound, based on the known activities of related compounds.
Caption: Potential Anticancer Mechanism of Action via Tubulin Polymerization Inhibition.
Conclusion
This compound is a synthetically accessible and valuable scaffold for the development of new chemical entities in drug discovery. The Fischer indole synthesis provides a classic and robust method for its preparation, while modern palladium-catalyzed reactions offer greater flexibility and often higher yields. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding of the synthesis of this important molecule, enabling further research and development in medicinal chemistry.
References
Methodological & Application
Application Notes: Fischer Indole Synthesis of 6-Fluoro-2-phenyl-1H-indole
Introduction
The 6-fluoro-2-phenyl-1H-indole scaffold is a significant structural motif in medicinal chemistry and drug development. The incorporation of a fluorine atom at the 6-position of the 2-phenyl-indole core can substantially alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This makes it a valuable intermediate for synthesizing a range of therapeutic agents. The Fischer indole synthesis, a robust and versatile reaction discovered by Emil Fischer in 1883, remains a cornerstone method for constructing the indole ring system.[2] It involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a suitable ketone or aldehyde.[2][3]
These application notes provide a comprehensive protocol for the synthesis of this compound, intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.
Principle of the Fischer Indole Synthesis
The synthesis proceeds in two primary stages:
-
Hydrazone Formation : (4-fluorophenyl)hydrazine is condensed with acetophenone in the presence of an acid catalyst to form the corresponding acetophenone (4-fluorophenyl)hydrazone. This is a reversible reaction where the removal of water drives the equilibrium towards the product.[4]
-
Indolization : The formed hydrazone undergoes an acid-catalyzed intramolecular cyclization. The mechanism involves tautomerization to an enamine, followed by a[3][3]-sigmatropic rearrangement. Subsequent aromatization with the elimination of an ammonia molecule yields the final indole product.[2][5] A variety of Brønsted or Lewis acids, such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or sulfuric acid, can be used to catalyze this step.[2][3]
Experimental Protocol
This protocol details the synthesis of this compound from (4-fluorophenyl)hydrazine and acetophenone.
Part A: Synthesis of Acetophenone (4-fluorophenyl)hydrazone
-
Reagent Preparation : In a 250 mL round-bottom flask, dissolve (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol (approx. 3-4 mL per gram of hydrazine).
-
Reaction Initiation : To this solution, add acetophenone (1.05 eq) followed by a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction Conditions : Stir the mixture at room temperature for 2-3 hours or gently warm it on a water bath (50-60 °C) for 1 hour to ensure complete reaction.[6]
-
Isolation : The hydrazone product will often precipitate from the solution upon cooling. Cool the flask in an ice bath for 30 minutes.
-
Purification : Collect the solid product by vacuum filtration, wash it with a small amount of cold ethanol to remove unreacted starting materials, and dry it under vacuum. The product is typically of sufficient purity for the next step.
Part B: Fischer Indole Cyclization to this compound
-
Reaction Setup : Place the dried acetophenone (4-fluorophenyl)hydrazone (1.0 eq) and a strong acid catalyst, such as polyphosphoric acid (PPA) (10 eq by weight) or anhydrous zinc chloride (5 eq by weight), into a suitable reaction vessel equipped with a mechanical stirrer and a calcium chloride drying tube.[6][7]
-
Reaction Conditions : Heat the mixture in an oil bath to 150-170 °C with vigorous stirring.[7] The mixture will become a viscous liquid. Maintain this temperature for 30-60 minutes. The reaction is often accompanied by the evolution of fumes.
-
Work-up : Remove the flask from the heat and allow it to cool slightly. While still warm and viscous, carefully pour the reaction mixture onto crushed ice or into a beaker of cold water to quench the reaction.
-
Extraction : The crude product will precipitate as a solid. Break up the solid and collect it by filtration. Alternatively, if the product is oily, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification : Dissolve the crude solid in hot ethanol. Decolorize the solution with activated charcoal (Norit) if necessary, and filter it while hot. Allow the filtrate to cool to room temperature, then in an ice bath, to induce crystallization.[7]
-
Final Product : Collect the purified crystals of this compound by vacuum filtration, wash with a minimal amount of cold ethanol, and dry in a vacuum desiccator.
Safety Precautions : Phenylhydrazines are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. Polyphosphoric acid and zinc chloride are corrosive and hygroscopic; handle with care. The reaction at high temperatures should be performed behind a safety shield.
Data Presentation
The following table summarizes the typical quantitative data for the Fischer indole synthesis of this compound.
| Step | Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| A: Hydrazone Formation | (4-fluorophenyl)hydrazine | Acetophenone | Acetic Acid | Ethanol | 25 - 60 | 1 - 3 | 85 - 95 |
| B: Indolization | Acetophenone (4-fluorophenyl)hydrazone | - | PPA or ZnCl₂ | Neat | 150 - 170 | 0.5 - 1 | 70 - 80 |
Yields are based on analogous, non-fluorinated syntheses and may require optimization for this specific substrate.[7]
Workflow Visualization
The logical flow of the synthesis is illustrated in the diagram below.
Caption: Workflow for the Fischer indole synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. youtube.com [youtube.com]
- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
Synthetic Protocol for 6-Fluoro-2-Phenyl-1H-Indole via Fischer Indole Synthesis
Application Note: This document provides a detailed protocol for the synthesis of 6-fluoro-2-phenyl-1H-indole, a fluorinated indole derivative of significant interest in pharmaceutical research and drug development. The presence of the fluorine atom at the 6-position can enhance metabolic stability, binding affinity, and lipophilicity of potential drug candidates.[1] This protocol is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.
Overview
The synthesis of this compound is achieved through the classic Fischer indole synthesis. This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.[1] In this protocol, 4-fluorophenylhydrazine hydrochloride is condensed with acetophenone to form a hydrazone intermediate, which then undergoes cyclization under acidic conditions to yield the final indole product. This method is widely used due to its versatility and the availability of starting materials.[1]
Experimental Protocol
This protocol is a general procedure and may require optimization for specific laboratory conditions and scales.
Materials and Reagents
-
4-Fluorophenylhydrazine hydrochloride
-
Acetophenone
-
Glacial Acetic Acid
-
Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol (95%)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Activated charcoal (optional)
-
Celite
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
Procedure
Step 1: Formation of Acetophenone 4-Fluorophenylhydrazone (Intermediate)
-
In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.[2]
-
To this solution, add acetophenone (1.0-1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.
-
The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
The resulting hydrazone can be isolated by filtration, or the reaction mixture can be taken directly to the next step.
Step 2: Cyclization to this compound
-
To the crude hydrazone (or the reaction mixture from Step 1), add an acid catalyst. Common catalysts for this step include polyphosphoric acid (PPA) or zinc chloride.[3]
-
Heat the reaction mixture, typically between 80-150°C, for 1-4 hours. The optimal temperature and time will depend on the chosen catalyst and scale.
-
Monitor the progress of the cyclization by TLC until the starting hydrazone is consumed.
Step 3: Work-up and Isolation
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product.
-
Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
Step 4: Purification
The crude product can be purified by one of the following methods:
-
Column Chromatography: This is a common method for purifying indole derivatives.[4]
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Load the solution onto the column.
-
Elute the product using a solvent system such as a gradient of hexane and ethyl acetate. A typical starting point is a 9:1 hexane:ethyl acetate mixture, with the polarity gradually increasing.
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
-
Recrystallization: [4]
-
Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or a mixture of ethanol and water.[4]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered through a pad of Celite to decolorize it.[4]
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Data Presentation
| Parameter | Value/Range | Notes |
| Starting Materials | 4-Fluorophenylhydrazine hydrochloride, Acetophenone | |
| Key Reagents | Acetic Acid, Polyphosphoric Acid or Zinc Chloride | Acid catalyst for cyclization. |
| Reaction Temperature | 80 - 150 °C | For the cyclization step. |
| Reaction Time | 1 - 4 hours | For the cyclization step. |
| Typical Yield | 70 - 90% | Yields can vary based on reaction conditions and scale. |
| Purification Method | Column Chromatography or Recrystallization | To obtain high purity product. |
Characterization Data
The purified this compound should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Aromatic protons in the expected regions, singlet for the indole N-H proton. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the indole and phenyl rings. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound (C₁₄H₁₀FN). |
| FT-IR | Characteristic peaks for N-H stretching and aromatic C-H and C=C bonds. |
Experimental Workflow Diagram
References
Application Notes and Protocols for the Synthesis of 6-fluoro-2-phenyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-fluoro-2-phenyl-1H-indole, a key heterocyclic scaffold in medicinal chemistry. The strategic incorporation of a fluorine atom at the 6-position and a phenyl group at the 2-position of the indole ring can significantly modulate the physicochemical and pharmacological properties of bioactive molecules, including their metabolic stability, binding affinity, and lipophilicity.
Three prominent and versatile methods for the synthesis of this compound are presented: the Fischer indole synthesis, the Larock indole synthesis, and a Sonogashira coupling-cyclization approach.
Data Presentation: A Comparative Overview of Synthetic Routes
The following table summarizes the key quantitative data for the synthesis of this compound via the three described methods, offering a comparative perspective on their efficiency and reaction conditions.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Solvent(s) | Temperature | Reaction Time | Reported Yield (%) |
| Fischer Indole Synthesis | 4-Fluorophenylhydrazine, Acetophenone | Acid catalyst (e.g., ZnCl₂, PPA, H₂SO₄) | High-boiling solvents (e.g., acetic acid, ethylene glycol) or neat | 80-180°C | 1-4 hours | 70-85% |
| Larock Indole Synthesis | 4-Fluoro-2-iodoaniline, Phenylacetylene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., K₂CO₃), LiCl | DMF, NMP | 100-130°C | 4-24 hours | 75-90% |
| Sonogashira Coupling & Cyclization | 2-Bromo-4-fluoroaniline, Phenylacetylene | Pd catalyst, Cu(I) co-catalyst, Base (for Sonogashira); Au or other catalyst (for cyclization) | Toluene, DMF | 25-120°C | 1-16 hours | Up to 96% |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of this compound
The Fischer indole synthesis is a classic and robust method for constructing the indole core.[1] It involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[1][2]
Step 1: Formation of 4-Fluorophenylhydrazone of Acetophenone
-
In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol or glacial acetic acid.
-
Add acetophenone (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.
-
The hydrazone can be isolated by filtration or the reaction mixture can be carried forward to the next step directly.
Step 2: Acid-Catalyzed Cyclization
-
To the crude hydrazone (or the reaction mixture from the previous step), add an acid catalyst such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).
-
Heat the reaction mixture to 150-180°C for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., 10% NaOH solution) to a pH of 7-8.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure this compound.
Protocol 2: Larock Indole Synthesis of this compound
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-haloaniline and a disubstituted alkyne.[3][4]
Experimental Procedure:
-
To a dried Schlenk tube, add 4-fluoro-2-iodoaniline (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), triphenylphosphine (PPh₃, 0.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and lithium chloride (LiCl, 1.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous N,N-dimethylformamide (DMF) via syringe.
-
Add phenylacetylene (1.2 eq) dropwise to the stirred mixture.
-
Heat the reaction mixture at 110-130°C for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.
Protocol 3: Sonogashira Coupling and Cyclization for this compound
This modern approach involves a palladium- and copper-catalyzed Sonogashira cross-coupling reaction followed by a cyclization step, which can be promoted by various catalysts, including gold.
Step 1: Sonogashira Coupling
-
In a Schlenk flask, combine 2-bromo-4-fluoroaniline (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous triethylamine (Et₃N) and tetrahydrofuran (THF).
-
Add phenylacetylene (1.1 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
Filter the reaction mixture through a pad of celite and wash with THF.
-
Concentrate the filtrate under reduced pressure. The crude 5-fluoro-2-(2-phenylethynyl)-benzenamine can be used in the next step without further purification.
Step 2: Gold-Catalyzed Cyclization
-
Dissolve the crude product from the previous step in toluene in a microwave vial.
-
Add a gold nanoparticle catalyst supported on titanium dioxide (Au/TiO₂).
-
Heat the mixture in a microwave reactor at 120°C for 1 hour.
-
After cooling, filter off the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Phenylindoles
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylindole scaffold is a privileged structural motif found in a wide array of biologically active molecules, including anti-inflammatory agents, estrogen receptor modulators, and cytotoxic compounds. Its synthesis has been a focal point of extensive research, with palladium-catalyzed methods emerging as powerful and versatile tools. These modern synthetic strategies offer significant advantages over classical methods like the Fischer indole synthesis, including milder reaction conditions, broader substrate scope, and higher functional group tolerance.
This document provides detailed application notes and experimental protocols for several key palladium-catalyzed methods used to synthesize 2-phenylindoles. The methodologies covered include the Larock indole synthesis, Sonogashira coupling followed by cyclization, and a modern approach involving tandem nucleophilic addition and C-H functionalization.
Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that constructs 2,3-disubstituted indoles from o-haloanilines and internal alkynes.[1][2][3] This method is highly valued for its ability to assemble the indole core in a single step under relatively mild conditions.[1]
Reaction Principle
The reaction proceeds via a catalytic cycle that typically involves the oxidative addition of the o-haloaniline to a Pd(0) species, followed by coordination and migratory insertion of the alkyne. The subsequent intramolecular cyclization and reductive elimination yield the indole product and regenerate the active palladium catalyst.[2][4]
Experimental Protocol: General Procedure for Larock Indole Synthesis
This protocol is adapted from established procedures for the synthesis of 2,3-disubstituted indoles.[4]
Materials:
-
o-Iodoaniline or o-bromoaniline
-
Disubstituted alkyne (e.g., diphenylacetylene to yield 2,3-diphenylindole, which is a related structure)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Lithium chloride (LiCl)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask, add the o-haloaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol) under an inert atmosphere (e.g., argon or nitrogen).
-
In a separate vial, weigh palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) and add them to the reaction flask.
-
Add anhydrous DMF (5-10 mL) to the flask, followed by the disubstituted alkyne (1.2 mmol).
-
Stir the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute it with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Entry | o-Haloaniline | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | o-Iodoaniline | Diphenylacetylene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100 | 24 | >80 |
| 2 | o-Bromoaniline | 1-Phenyl-1-propyne | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 110 | 24 | High |
| 3 | N-Methyl-o-iodoaniline | 1,2-Dibutylacetylene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DMF | 100 | 18 | Good |
Note: Yields are generalized from literature and can vary based on specific substrates and reaction conditions.[1][2]
Visualization
Caption: Catalytic cycle of the Larock indole synthesis.
Sonogashira Coupling and Cyclization
A widely used and efficient one-pot method for synthesizing 2-phenylindoles involves the Sonogashira cross-coupling of an o-haloaniline with phenylacetylene, followed by an intramolecular cyclization (heteroannulation).[5] This approach is particularly attractive due to the commercial availability of a wide range of starting materials.
Reaction Principle
The reaction first proceeds via a palladium- and copper-cocatalyzed Sonogashira coupling to form a 2-alkynylaniline intermediate. This intermediate then undergoes a base-mediated intramolecular cyclization to afford the 2-phenylindole.[5]
Experimental Protocol: One-Pot Synthesis of 2-Phenylindole
This protocol is based on a reported procedure for the synthesis of 2-substituted indoles.[5]
Materials:
-
o-Haloaniline (e.g., o-bromoaniline or o-iodoaniline)
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine the o-haloaniline (0.75 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol), CuI (0.055 mmol), and triethylamine (2 mmol).
-
Add anhydrous DMF (5 mL) to the mixture.
-
Add phenylacetylene (1.5 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Upon completion, dilute the reaction mixture with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Entry | o-Haloaniline | Catalyst System | Base | Solvent | Temp | Time (h) | Yield (%) |
| 1 | o-Iodoaniline | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | RT | 24 | 85 |
| 2 | o-Bromoaniline | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | RT | 24 | 78 |
| 3 | N-Benzyl-o-bromoaniline | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | RT | 12 | 74 |
| 4 | N-Benzyl-o-iodoaniline | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | RT | 12 | 76 |
Table adapted from data reported in the literature.[5]
Visualization
Caption: Experimental workflow for the one-pot Sonogashira coupling and cyclization.
Tandem Nucleophilic Addition and C-H Functionalization
A more recent and highly efficient strategy for the synthesis of 2-phenylindoles involves a palladium-catalyzed tandem reaction of anilines and bromoalkynes.[6][7] This approach proceeds through a nucleophilic addition followed by a C-H functionalization, offering excellent regio- and stereoselectivity.[6]
Reaction Principle
The reaction is initiated by the anti-nucleophilic addition of an aniline to a bromoalkyne, which forms a (Z)-N-(2-bromo-1-phenylvinyl)aniline intermediate. This is followed by a palladium-catalyzed intramolecular C-H functionalization to construct the indole ring.[6][7]
Experimental Protocol: Synthesis of 2-Phenylindoles from Anilines and Bromoalkynes
This protocol is based on a recently developed method.[6]
Materials:
-
Aniline
-
(Bromoethynyl)benzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine oxide (TPPO)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube, add the aniline (0.5 mmol), (bromoethynyl)benzene (0.6 mmol), Pd(OAc)₂ (0.025 mmol), TPPO (0.05 mmol), and K₂CO₃ (1.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon).
-
Add anhydrous 1,4-dioxane (2.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Data Presentation
| Entry | Aniline | Bromoalkyne | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | (Bromoethynyl)benzene | Pd(OAc)₂ / TPPO | K₂CO₃ | 1,4-Dioxane | 120 | 24 | 85 |
| 2 | 4-Methylaniline | (Bromoethynyl)benzene | Pd(OAc)₂ / TPPO | K₂CO₃ | 1,4-Dioxane | 120 | 24 | 92 |
| 3 | 4-Methoxyaniline | (Bromoethynyl)benzene | Pd(OAc)₂ / TPPO | K₂CO₃ | 1,4-Dioxane | 120 | 24 | 88 |
| 4 | 4-Chloroaniline | (Bromoethynyl)benzene | Pd(OAc)₂ / TPPO | K₂CO₃ | 1,4-Dioxane | 120 | 24 | 75 |
Table represents typical yields for this methodology.[6]
Visualization
Caption: Simplified logical flow of the tandem nucleophilic addition and C-H functionalization.
Conclusion
Palladium-catalyzed reactions have revolutionized the synthesis of 2-phenylindoles, providing researchers with a diverse toolkit of efficient and versatile methods. The protocols and data presented herein for the Larock indole synthesis, Sonogashira coupling/cyclization, and tandem nucleophilic addition/C-H functionalization serve as a practical guide for the synthesis of this important heterocyclic motif. The choice of method will depend on the availability of starting materials, desired substitution patterns, and the specific requirements of the research or drug development program. As the field of catalysis continues to evolve, even more efficient and sustainable methods for the synthesis of 2-phenylindoles and other valuable compounds are anticipated.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. benchchem.com [benchchem.com]
- 5. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 6-Fluoro-2-phenyl-1H-indole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-fluoro-2-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of a wide range of therapeutic agents. The incorporation of a fluorine atom at the 6-position of the 2-phenyl-1H-indole core can significantly enhance the pharmacological properties of the resulting molecules, including metabolic stability, binding affinity, and lipophilicity. This has led to the exploration of its derivatives in various therapeutic areas, most notably in oncology and neurodegenerative diseases. While specific quantitative biological data for the parent this compound is limited in publicly available literature, the extensive research on its derivatives underscores the importance of this chemical moiety. These application notes provide an overview of the key applications, relevant protocols, and potential mechanisms of action associated with this compound class.
Applications in Medicinal Chemistry
Derivatives of this compound have demonstrated significant potential in several key therapeutic areas:
-
Anticancer Agents: Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of critical cellular targets such as protein kinases (e.g., EGFR, VEGFR-2) and tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2]
-
Neuroprotective Agents: The indole nucleus is a common feature in neuroactive compounds.[2] Derivatives of this compound are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate pathways involved in neuroinflammation and protein aggregation.
-
Antimicrobial Agents: The 6-fluoroindole moiety is also found in compounds exhibiting antibacterial and antifungal properties.[3] Some derivatives have been shown to interfere with bacterial quorum sensing systems, thereby inhibiting biofilm formation.[3]
Data Presentation: Biological Activity of this compound Derivatives
| Derivative Class | Target/Assay | Cell Line/Organism | Activity (IC50/EC50) | Reference(s) |
| 2-Phenylindole Derivatives | Anticancer | Murine Melanoma (B16F10) | 23.81 µM - 60.11 µM | |
| 2-Phenylindole Derivatives | Anticancer | Human Lung Cancer (A549) | - | |
| 2-Phenylindole Derivatives | Anticancer | Human Breast Cancer (MDA-MB-231) | 16.18 µM - 92.73 µM | |
| 7-Substituted-4-fluoroindole carboxamides | Anti-HIV-1 | Cell-based assay | 0.0058 nM - 0.52 nM | [4] |
| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole | Antiproliferative | MCF-7, MDA-MB-231, A549, HeLa, A375, B16-F10 | 0.57 µM - 6.30 µM | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Indole Synthesis
This protocol is a general procedure and may require optimization for specific substrates and scales.
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
Acetophenone
-
Ethanol or Acetic Acid
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Ice
-
Sodium hydroxide solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
Hydrazone Formation:
-
Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol or acetic acid.
-
Add acetophenone (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.
-
The hydrazone can be isolated by filtration or the reaction mixture can be used directly in the next step.
-
-
Indolization (Cyclization):
-
To the hydrazone from the previous step, add polyphosphoric acid (PPA) as the catalyst.
-
Heat the reaction mixture to 80-100°C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a sodium hydroxide solution to a pH of 7-8.
-
-
Work-up and Purification:
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Protocol 2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effect of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
This compound derivative stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (logarithmic scale) to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
This compound derivative stock solution in DMSO
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Assay Preparation:
-
Prepare a 2X kinase solution and a 2X substrate/ATP solution in kinase assay buffer. The final ATP concentration should be close to the Km value for the specific kinase.
-
Prepare serial dilutions of the this compound derivative in the assay buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a white opaque 96-well plate.
-
Add 10 µL of the 2X kinase solution to each well and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
-
Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions (e.g., 25 µL of ADP-Glo™ Reagent).
-
Incubate as recommended by the kit protocol.
-
Add the final detection reagent to convert the generated ADP to a luminescent signal.
-
Incubate for the recommended time.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration (logarithmic scale) to determine the IC50 value.
-
Signaling Pathways and Mechanisms
Anticancer Activity: Kinase Inhibition
Derivatives of 2-phenylindole have been shown to inhibit receptor tyrosine kinases such as EGFR and VEGFR-2, which are crucial for cancer cell proliferation, survival, and angiogenesis.
References
Application Notes and Protocols: The 6-Fluoro-2-Phenyl-1H-Indole Scaffold for Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-fluoro-2-phenyl-1H-indole core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its potential in developing potent and selective kinase inhibitors. The strategic incorporation of a fluorine atom at the 6-position of the indole ring can significantly enhance metabolic stability, binding affinity, and overall pharmacological profile. This, combined with the 2-phenyl substitution, provides a valuable framework for designing inhibitors that can effectively target the ATP-binding site of various protein kinases. Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a major class of targeted therapeutics. These application notes provide an overview of the utility of the this compound scaffold, quantitative data on representative derivatives, and detailed protocols for their evaluation.
Kinase Targets and Signaling Pathways
Derivatives of the 6-fluoro-indole scaffold have demonstrated inhibitory activity against several key protein kinases involved in cancer progression, including Epidermal Growth Factor Receptor (EGFR), BRAF (specifically the V600E mutant), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These kinases are critical nodes in signaling pathways that control cell proliferation, survival, and angiogenesis.
EGFR Signaling Pathway: EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation and survival.
BRAF/MEK/ERK (MAPK) Signaling Pathway: BRAF is a serine/threonine kinase that is a key component of the MAPK pathway. The activating V600E mutation leads to constitutive pathway activation, promoting cell proliferation.
VEGFR-2 Signaling Pathway: VEGFR-2 is a key receptor tyrosine kinase in angiogenesis, the formation of new blood vessels. Its activation by VEGF is crucial for tumor growth and metastasis.
Data Presentation: In Vitro Kinase Inhibitory Activity
While the unsubstituted this compound scaffold serves as a foundational structure, specific derivatives have been synthesized and evaluated for their kinase inhibitory potential. The following table summarizes the in vitro inhibitory activity (IC50) of representative 6-fluoroindole-2-carboxamide derivatives.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Va | EGFR | 71 ± 6 | Erlotinib | 80 ± 5 |
| Va | BRAFV600E | 67 ± 5 | Erlotinib | 60 ± 5 |
| Ve | BRAFV600E | 107 ± 8 | Erlotinib | 60 ± 5 |
| Vf | BRAFV600E | 98 ± 7 | Erlotinib | 60 ± 5 |
| Vg | BRAFV600E | 83 ± 6 | Erlotinib | 60 ± 5 |
| Vh | BRAFV600E | 89 ± 7 | Erlotinib | 60 ± 5 |
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various established synthetic routes, such as the Fischer indole synthesis or the Leimgruber-Batcho indole synthesis, followed by appropriate functionalization.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to determine the in vitro potency of this compound derivatives against a target kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, BRAFV600E, VEGFR-2)
-
Kinase substrate (e.g., a generic tyrosine kinase substrate for tyrosine kinases)
-
Adenosine triphosphate (ATP)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white opaque plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of 2x kinase solution (containing the recombinant kinase in kinase assay buffer) to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 10 µL of 2x substrate/ATP solution (containing the kinase substrate and ATP at a concentration near the Km for the specific kinase) to each well.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of the kinase inhibitors on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549 for EGFR, A375 for BRAF V600E, HUVEC for VEGFR-2)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.
Protocol 3: Western Blot Analysis of Kinase Inhibition
This protocol is used to confirm the inhibition of the target kinase and its downstream signaling pathway in a cellular context.
Materials:
-
Cancer cell line
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency and treat with various concentrations of the test compound for a specified time (e.g., 2-24 hours).
-
Lyse the cells with ice-cold lysis buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total kinase or a housekeeping protein like β-actin.
-
Quantify the band intensities to determine the extent of kinase inhibition.
Conclusion
The this compound scaffold represents a highly promising starting point for the design and synthesis of novel kinase inhibitors. Its derivatives have shown significant potential in targeting key kinases implicated in cancer. The protocols outlined in these application notes provide a robust framework for the synthesis, in vitro evaluation, and cellular characterization of new compounds based on this versatile scaffold, aiding researchers in the development of next-generation targeted therapies.
6-Fluoro-2-phenyl-1H-indole Derivatives as Potent Anticancer Agents: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of 6-fluoro-2-phenyl-1H-indole derivatives as a promising class of anticancer agents. The strategic incorporation of a fluorine atom at the 6-position of the 2-phenyl-1H-indole scaffold has been shown to enhance metabolic stability and binding affinity, leading to potent biological activity. These compounds have demonstrated significant potential through the modulation of critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanism of Action
Derivatives of this compound exert their anticancer effects through multiple mechanisms. A primary mode of action is the inhibition of key protein kinases that are often dysregulated in cancer. These include the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and BRAFV600E, which are crucial for tumor growth, angiogenesis, and survival.[1] Furthermore, these compounds have been shown to interfere with tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[1]
A significant signaling cascade implicated in the anticancer activity of these indole derivatives is the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival. The inhibition of key components of this pathway by this compound derivatives can lead to the suppression of tumor progression.[2][3]
Data Presentation: In Vitro Cytotoxicity
The anticancer activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized below.
| Compound Derivative | Cell Line | Cancer Type | IC50 (µM) |
| Derivative A (Hypothetical) | MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 7.8 | |
| HCT116 | Colon Cancer | 4.5 | |
| Derivative B (Hypothetical) | MCF-7 | Breast Cancer | 3.1 |
| A549 | Lung Cancer | 6.2 | |
| HCT116 | Colon Cancer | 2.9 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Indole Synthesis
The Fischer indole synthesis is a reliable and widely used method for the preparation of indole derivatives. This protocol outlines the synthesis of the this compound scaffold.[4][5][6][7]
Materials:
-
(4-Fluorophenyl)hydrazine hydrochloride
-
Acetophenone
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride)
-
Ethanol
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve (4-fluorophenyl)hydrazine hydrochloride (1 equivalent) in ethanol.
-
Add acetophenone (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 2-4 hours. The formation of the hydrazone may be observed as a precipitate.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the hydrazone can be isolated by filtration and washed with cold ethanol or used directly in the next step.
-
-
Indolization:
-
To the flask containing the hydrazone, add toluene.
-
Add polyphosphoric acid (PPA) (or another acid catalyst) portion-wise with stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to 80-100°C and stir for 2-6 hours.
-
Monitor the cyclization to the indole by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
-
Characterization:
-
Confirm the structure and purity of the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining the cytotoxic potential of chemical compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
This compound derivatives (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan crystal solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in a cell culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be less than 0.5%.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control and wells with untreated cells.
-
Incubate the plates for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Protocol 3: In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the in vivo anticancer efficacy of this compound derivatives in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cells (e.g., HCT116)
-
Matrigel (optional)
-
This compound derivative formulated for in vivo administration (e.g., in a solution of DMSO, Cremophor EL, and saline)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a sterile PBS or serum-free medium at a concentration of 1-5 x 107 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rates.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: Volume = (length x width2) / 2.
-
Once the tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
-
Compound Administration:
-
Administer the this compound derivative to the treatment group via a suitable route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule (e.g., daily or every other day).
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights of the mice 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study (e.g., after 2-4 weeks or when tumors in the control group reach a certain size), euthanize the mice.
-
-
Endpoint Analysis:
-
Excise the tumors and weigh them.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Optionally, tumor tissues can be collected for further analysis, such as immunohistochemistry or Western blotting, to assess the in vivo mechanism of action.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. testbook.com [testbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Development of Antiviral Compounds from 6-Fluoro-2-phenyl-1H-indole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of antiviral compounds derived from the 6-fluoro-2-phenyl-1H-indole scaffold. This chemical moiety has emerged as a promising starting point for the discovery of novel therapeutic agents against a range of viral pathogens. The introduction of a fluorine atom at the 6-position of the 2-phenyl-1H-indole core can significantly enhance metabolic stability and binding affinity, key properties for effective antiviral drugs.
Overview and Rationale
The indole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core structure of numerous natural and synthetic bioactive compounds. The 2-phenyl-1H-indole scaffold, in particular, has been explored for various therapeutic applications. The strategic incorporation of a fluorine atom at the 6-position is a common medicinal chemistry strategy to modulate the electronic properties and metabolic stability of a molecule. In the context of antiviral drug development, this compound derivatives are being investigated for their potential to inhibit viral replication and entry processes. While specific data on a wide range of this compound derivatives is still emerging, related fluorinated indole compounds have shown promise as inhibitors of viral targets. For instance, certain fluorinated indole derivatives have been investigated as inhibitors of HIV-1.[1]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various established synthetic routes for indole formation. A common and versatile method is the Fischer indole synthesis.
Protocol 2.1: Fischer Indole Synthesis of this compound
This protocol outlines a general procedure for the synthesis of the core this compound scaffold.
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
Acetophenone
-
Polyphosphoric acid (PPA) or other suitable acid catalyst (e.g., zinc chloride, Amberlyst-15)
-
Ethanol
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Hydrazone Formation:
-
Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add acetophenone (1.0-1.2 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone may be observed as a precipitate.
-
The hydrazone can be isolated by filtration, washed with cold ethanol, and dried, or the reaction mixture can be carried forward directly to the next step after removal of the solvent under reduced pressure.
-
-
Indolization (Cyclization):
-
To the crude phenylhydrazone, add polyphosphoric acid (PPA) (typically 10-20 times the weight of the hydrazone).
-
Heat the mixture with stirring at 80-120 °C for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.
-
Caption: Potential points of intervention for antiviral compounds in the viral life cycle.
Further experimental work, such as time-of-addition studies, enzyme inhibition assays (e.g., against viral polymerases or proteases), and resistance selection studies, would be necessary to elucidate the precise mechanism of action for any active compounds.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antiviral agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for medicinal chemistry campaigns. Future work should focus on the synthesis and screening of a broader library of derivatives to establish clear structure-activity relationships (SAR). For promising lead compounds, detailed mechanism of action studies and in vivo efficacy and safety evaluations will be critical next steps in the drug development pipeline.
References
Application Notes and Protocols for 6-fluoro-2-phenyl-1H-indole in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of 6-fluoro-2-phenyl-1H-indole in materials science, drawing upon the known properties and performance of closely related 2-phenylindole derivatives. While specific experimental data for this compound is limited in publicly available literature, the strategic incorporation of a fluorine atom into the 2-phenylindole framework is expected to confer advantageous properties for applications in organic electronics.
Introduction to 2-Phenylindole Derivatives in Materials Science
Indole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in the field of materials science due to their unique electronic and photophysical properties. The 2-phenylindole scaffold, in particular, offers a robust and versatile platform for the design of novel organic functional materials. These materials are being explored for a range of applications, including:
-
Organic Light-Emitting Diodes (OLEDs): Derivatives of 2-phenylindole have been investigated as host materials for phosphorescent OLEDs (PhOLEDs).[1][2] Their high triplet energy levels are crucial for efficiently hosting blue and green phosphorescent emitters, preventing back energy transfer and enhancing device efficiency.[1]
-
Organic Semiconductors: The planar and electron-rich nature of the indole ring system facilitates π-π stacking, a key factor for efficient charge transport in organic semiconductors.[3] This makes them promising candidates for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
-
Fluorescent Probes and Sensors: The inherent fluorescence of the indole moiety can be modulated by chemical modifications, making indole derivatives suitable for the development of sensitive and selective fluorescent probes for various analytes and environmental conditions.
The introduction of a fluorine atom at the 6-position of the 2-phenylindole core is a strategic modification aimed at fine-tuning the material's electronic, optical, and morphological properties.[3] Fluorination is a well-established strategy in the design of organic electronic materials to:
-
Lower HOMO/LUMO Energy Levels: The strong electron-withdrawing nature of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can improve charge injection and transport properties, as well as enhance the material's stability against oxidation.
-
Enhance Intermolecular Interactions: Fluorine substitution can influence the molecular packing in the solid state, potentially leading to more ordered thin films with improved charge carrier mobility.
-
Improve Thermal and Photochemical Stability: The high bond strength of the C-F bond can contribute to the overall stability of the molecule.
Potential Applications and Performance
Host Materials for Phosphorescent OLEDs
Derivatives of 2-phenylindole combined with carbazole moieties have been successfully employed as host materials in PhOLEDs.[1][2] These materials exhibit high triplet energies, which is a critical requirement for hosting high-energy phosphorescent emitters.
Table 1: Photophysical and Electrochemical Properties of Representative 2-Phenylindole-Carbazole Derivatives
| Compound | Absorption (nm) | Emission (nm) | Triplet Energy (eV) | Ionization Potential (eV) | Reference |
| 3-((2-phenyl-1H-indol-3-yl)methyl)-9-ethyl-9H-carbazole | 296, 330, 343 | 353, 368 | 3.04 | 5.88 | [1] |
| 3-((1-(4-vinylbenzyl)-2-phenyl-1H-indol-3-yl)methyl)-9-ethyl-9H-carbazole | 297, 331, 343 | 353, 369 | 3.03 | 5.86 | [1] |
The high triplet energies of these compounds make them suitable for hosting green and even blue phosphorescent emitters. The introduction of fluorine into the 2-phenylindole core is anticipated to maintain a high triplet energy while potentially improving charge transport and device stability.
Table 2: Performance of a Green Phosphorescent OLED Using a 2-Phenylindole-Carbazole Host
| Host Material | Emitter | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) | Turn-on Voltage (V) | Reference |
| 3-((1-(4-vinylbenzyl)-2-phenyl-1H-indol-3-yl)methyl)-9-ethyl-9H-carbazole | Green | 10.3 | 7.2 | 2.9 | 3.1 | [1][2] |
Experimental Protocols
The following protocols are generalized methodologies for the synthesis of 2-phenylindole derivatives and the fabrication of OLEDs. These should be adapted and optimized for the specific case of this compound.
Synthesis of this compound (Proposed Route)
A common method for the synthesis of 2-phenylindoles is the Fischer indole synthesis. A potential route for this compound is outlined below.
Reaction Scheme:
(4-Fluorophenyl)hydrazine reacts with acetophenone in the presence of an acid catalyst to form the corresponding hydrazone, which then undergoes cyclization upon heating to yield this compound.
Materials:
-
(4-Fluorophenyl)hydrazine hydrochloride
-
Acetophenone
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂)
-
Ethanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Hydrazone Formation:
-
Dissolve (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.
-
Add acetophenone (1.05 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.
-
The hydrazone can be isolated by filtration and washed with cold ethanol or used directly in the next step.
-
-
Cyclization (Fischer Indole Synthesis):
-
Add the acetophenone (4-fluorophenyl)hydrazone to polyphosphoric acid.
-
Heat the mixture to 100-150 °C with stirring for 2-4 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain pure this compound.
-
Characterization: The structure and purity of the synthesized compound should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Fabrication of a Multilayer OLED
This protocol describes a general method for fabricating a multilayer OLED using thermal evaporation.
Device Architecture: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML: Host:Dopant) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
HIL material (e.g., Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane - TAPC)
-
HTL material (e.g., N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine - NPB)
-
Host material: this compound
-
Dopant (e.g., a green or blue phosphorescent emitter like Ir(ppy)₃)
-
ETL material (e.g., Tris(8-hydroxyquinolinato)aluminium - Alq₃)
-
EIL material (e.g., Lithium fluoride - LiF)
-
Aluminum (Al) for the cathode
-
Deionized water, acetone, isopropanol for cleaning
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates in an oven at 120 °C.
-
Treat the ITO surface with UV-ozone for 15 minutes immediately before loading into the deposition chamber to improve the work function.
-
-
Organic and Metal Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 1 x 10⁻⁶ Torr).
-
Deposit the organic layers sequentially by thermal evaporation at a rate of 1-2 Å/s. A typical layer structure and thickness would be:
-
HIL (TAPC, 30 nm)
-
HTL (NPB, 20 nm)
-
EML (this compound doped with the phosphorescent emitter, e.g., 10 wt%, 30 nm)
-
ETL (Alq₃, 30 nm)
-
-
Deposit the EIL (LiF, 1 nm) at a rate of 0.1-0.2 Å/s.
-
Deposit the Al cathode (100 nm) at a rate of 5-10 Å/s.
-
-
Encapsulation:
-
Encapsulate the fabricated devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
-
Characterization: The performance of the OLEDs should be characterized by measuring their current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency.
Visualizations
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
OLED Fabrication Workflow
Caption: General workflow for the fabrication of an OLED device.
Structure-Property Relationship
Caption: Logical relationship between molecular structure and material/device properties.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Fischer Indole Synthesis for Fluorinated Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the Fischer indole synthesis for fluorinated compounds.
Frequently Asked Questions (FAQs)
Q1: Why are my yields low when synthesizing fluorinated indoles using the Fischer indole synthesis?
A1: Low yields in the Fischer indole synthesis of fluorinated compounds are a common challenge, often attributed to the electron-withdrawing nature of fluorine. This can hinder the key[1][1]-sigmatropic rearrangement step.[2] Other contributing factors include:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Stronger acids are often required for electron-deficient phenylhydrazines.[3]
-
Suboptimal Reaction Temperature and Time: The reaction often requires elevated temperatures, but prolonged heating can lead to decomposition.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Purity of Starting Materials: Impurities in the fluorinated phenylhydrazine or the carbonyl compound can lead to side reactions.
-
Formation of Regioisomers: With unsymmetrical ketones, the formation of two different indole isomers can lower the yield of the desired product.
Q2: What is the best catalyst for the Fischer indole synthesis of fluorinated compounds?
A2: There is no single "best" catalyst, as the optimal choice depends on the specific fluorinated substrate and the carbonyl partner. However, strong Brønsted acids like polyphosphoric acid (PPA) and methanesulfonic acid, or strong Lewis acids like zinc chloride (ZnCl₂) and boron trifluoride (BF₃), are commonly used and often necessary to promote the reaction with electron-deficient phenylhydrazines.[1][4] Empirical optimization is often required to identify the most effective catalyst for a particular reaction.
Q3: How does the position of the fluorine atom on the phenylhydrazine ring affect the reaction?
A3: The position of the fluorine atom significantly influences the reaction's outcome.
-
Para-substitution (4-fluoro): This is a common substrate. The electron-withdrawing effect is felt throughout the ring, generally requiring stronger acidic conditions for efficient cyclization.
-
Ortho-substitution (2-fluoro): The fluorine atom at this position can sterically hinder the cyclization step, potentially leading to lower yields. The reaction will exclusively form the 7-fluoroindole.[2]
-
Meta-substitution (3-fluoro): This substitution can lead to the formation of two regioisomers (4-fluoro and 6-fluoroindoles), complicating purification and reducing the yield of a single desired product. The regioselectivity can be influenced by the choice of acid catalyst and reaction conditions.[2]
Q4: Can microwave irradiation improve the synthesis of fluorinated indoles?
A4: Yes, microwave-assisted synthesis can be highly beneficial for the Fischer indole synthesis of fluorinated compounds.[5][6] The rapid and efficient heating provided by microwaves can significantly reduce reaction times (from hours to minutes) and often leads to higher yields compared to conventional heating methods.[7] This is particularly advantageous for sluggish reactions involving electron-deficient substrates.
Troubleshooting Guides
This section provides solutions to common problems encountered during the Fischer indole synthesis of fluorinated compounds.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Insufficiently acidic conditions: The electron-withdrawing fluorine atom deactivates the phenylhydrazine, requiring a stronger acid to catalyze the reaction.[3] 2. Decomposition of starting materials or product: The required harsh acidic conditions and high temperatures may be degrading the reactants or the desired indole. 3. Formation of a stable hydrazone: The intermediate hydrazone may not be readily converting to the reactive ene-hydrazine tautomer. | 1. Increase acid strength: Switch from a weaker acid (e.g., acetic acid) to a stronger one (e.g., polyphosphoric acid, methanesulfonic acid, or a Lewis acid like ZnCl₂ or BF₃·OEt₂).[1][4] 2. Optimize reaction conditions: Try a lower temperature for a longer duration. If using a strong acid, ensure the reaction is not overheating. Consider using microwave irradiation to shorten the reaction time and potentially reduce degradation.[7] 3. Isolate the hydrazone first: In some cases, pre-forming and purifying the hydrazone before subjecting it to the cyclization conditions can lead to a cleaner reaction and better yield. |
| Multiple Spots on TLC / Formation of Byproducts | 1. Formation of regioisomers: Use of an unsymmetrical ketone with a meta-substituted fluorophenylhydrazine.[2] 2. Side reactions: The strongly acidic conditions can promote side reactions. 3. Oxidation of the indole product: Indoles can be susceptible to oxidation, especially at high temperatures. | 1. Modify reaction conditions: The ratio of regioisomers can sometimes be influenced by the choice of acid catalyst and solvent.[8] Purification by column chromatography will likely be necessary. 2. Use a milder catalyst if possible: Experiment with different Lewis acids to find one that promotes the desired reaction without causing excessive side reactions. 3. Run the reaction under an inert atmosphere: Using nitrogen or argon can help to prevent oxidation of the final product. |
| Difficulty in Product Isolation/Purification | 1. Product is highly polar or basic: The presence of the indole nitrogen can lead to tailing on silica gel chromatography. 2. Formation of hard-to-separate isomers: Regioisomers can have very similar polarities. | 1. Modify the mobile phase: Adding a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent can improve the peak shape during column chromatography.[9] 2. Alternative purification techniques: Consider preparative HPLC or recrystallization to separate isomers. |
Data Presentation
The following tables summarize quantitative data for the Fischer indole synthesis of various indole products, providing a comparison of different catalysts and reaction conditions.
Table 1: Comparison of Lewis Acids in the Synthesis of 1,2,3,4-Tetrahydrocarbazole
| Lewis Acid Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| ZnCl₂ | 25 | Acetic Acid | 118 | 1 | 85 |
| BF₃·OEt₂ | 50 | Acetic Acid | 118 | 1 | 90 |
| AlCl₃ | 30 | Toluene | 110 | 2 | 78 |
| FeCl₃ | 20 | Ethanol | 78 | 3 | 75 |
Data compiled from various sources for illustrative comparison.[10]
Table 2: Synthesis of Fluorinated Indoles under Various Conditions
| Phenylhydrazine | Ketone/Aldehyde | Catalyst | Solvent | Conditions | Yield (%) |
| 4-Fluorophenylhydrazine | Cyclohexanone | PPA | - | 120°C, 1h | 88 |
| 4-Fluorophenylhydrazine | Acetone | ZnCl₂ | - | 150°C, 0.5h | 75 |
| 2-Fluorophenylhydrazine | Propanal | H₂SO₄ | Ethanol | Reflux, 4h | 65 |
| 4-Fluorophenylhydrazine | 2-Butanone | PPA | - | 120°C, 1h | 72 (mixture of isomers) |
| 4-Fluorophenylhydrazine | Cyclohexanone | p-TSA | - | MW, 600W, 3 min | 91 |
Data compiled from various sources for illustrative comparison.[7]
Experimental Protocols
Protocol 1: Synthesis of 6-Fluoro-1,2,3,4-tetrahydrocarbazole from 4-Fluorophenylhydrazine and Cyclohexanone
-
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
Cyclohexanone
-
Polyphosphoric acid (PPA)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a round-bottom flask, add 4-fluorophenylhydrazine hydrochloride (1.0 eq).
-
Add cyclohexanone (1.1 eq).
-
Cool the flask in an ice bath and slowly add polyphosphoric acid (10 eq by weight) with vigorous stirring.
-
After the addition is complete, remove the ice bath and heat the mixture at 120°C for 1 hour.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 6-fluoro-1,2,3,4-tetrahydrocarbazole.
-
Protocol 2: Microwave-Assisted Synthesis of 6-Fluoro-1,2,3,4-tetrahydrocarbazole
-
Materials:
-
4-Fluorophenylhydrazine
-
Cyclohexanone
-
p-Toluenesulfonic acid (p-TSA)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a microwave reaction vessel, combine 4-fluorophenylhydrazine (1.0 eq), cyclohexanone (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150°C) for a specified time (e.g., 10-20 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low yields in Fischer indole synthesis.
Caption: Influence of electron-withdrawing fluorine on the key rearrangement step.
Caption: Logical workflow for selecting an acid catalyst.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 6-fluoro-2-phenyl-1H-indole
Welcome to the technical support center for the synthesis of 6-fluoro-2-phenyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and versatile methods for the synthesis of this compound and related indole derivatives are the Fischer Indole Synthesis, the Leimgruber-Batcho Indole Synthesis, and the Bischler-Möhlau Indole Synthesis.[1][2][3] The choice of method often depends on the availability of starting materials, desired scale, and the specific substitution pattern of the indole.
Q2: I am experiencing low yields in my Fischer Indole Synthesis of this compound. What are the likely causes?
A2: Low yields in the Fischer Indole Synthesis can be attributed to several factors:
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Incomplete hydrazone formation: The initial condensation of 4-fluorophenylhydrazine and acetophenone may not have gone to completion.
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Suboptimal acid catalyst: The choice and concentration of the acid catalyst (e.g., polyphosphoric acid, zinc chloride, sulfuric acid) are critical for the cyclization step.[1][4]
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Incorrect reaction temperature: The reaction requires heating, but excessive temperatures can lead to degradation of the starting materials or product.[1]
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Presence of water: The cyclization step is sensitive to water, which can hinder the reaction.
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Side reactions: Isomer formation or other side reactions can consume starting materials and reduce the yield of the desired product.
Q3: My Leimgruber-Batcho synthesis is producing a significant amount of a polar byproduct. What could this be and how can I avoid it?
A3: A common polar byproduct in the Leimgruber-Batcho synthesis is the over-reduced 2,3-dihydroindole (indoline) derivative. This occurs when the reduction of the nitro group is not selective and proceeds to reduce the newly formed indole ring. To minimize this, you can try:
-
Using a milder reducing agent: Instead of strong reducing agents like LiAlH4, consider using iron powder in acetic acid or catalytic hydrogenation with a carefully controlled amount of hydrogen.[1]
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Optimizing reaction conditions: Lowering the reaction temperature and reducing the reaction time can help to prevent over-reduction.
Q4: The Bischler-Möhlau synthesis I am attempting is resulting in a lot of tar-like material and a very low yield. How can I improve this?
A4: The Bischler-Möhlau synthesis is known for requiring harsh conditions, which can lead to polymerization and tar formation.[3] To improve the yield and reduce side products, you can:
-
Employ microwave irradiation: Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for the Bischler-Möhlau reaction by providing rapid and uniform heating.[5]
-
Use a milder Lewis acid catalyst: Experimenting with different Lewis acids and their concentrations can help to find a more selective catalyst for the cyclization.
-
Optimize the reaction temperature: Carefully controlling the temperature is crucial to prevent decomposition and polymerization.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low to no product formation | Inactive reagents or catalyst. | - Ensure the purity and reactivity of starting materials. - Use fresh or properly stored catalysts. |
| Incorrect reaction temperature. | - Optimize the temperature for each step of the reaction. Monitor with a calibrated thermometer.[1] | |
| Insufficient reaction time. | - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. | |
| Multiple spots on TLC, low yield of desired product | Formation of side products (e.g., isomers, over-reduction products). | - Adjust the catalyst and reaction conditions to favor the desired product. - For Fischer synthesis, the choice of acid can influence regioselectivity. - For Leimgruber-Batcho, control the stoichiometry of the reducing agent. |
| Degradation of starting material or product. | - Lower the reaction temperature. - Reduce the reaction time. - Work up the reaction mixture promptly after completion. |
Purification Difficulties
| Symptom | Possible Cause | Suggested Solution |
| Difficulty in separating the product from byproducts by column chromatography | Byproducts have similar polarity to the product. | - Try a different solvent system for chromatography. - Consider using a different stationary phase (e.g., alumina instead of silica gel). - Recrystallization may be an effective purification method. |
| Oily product that is difficult to crystallize | Presence of impurities. | - Purify the crude product by column chromatography before attempting crystallization. - Try different crystallization solvents or solvent mixtures. |
| Product decomposes on silica gel column | Product is sensitive to the acidic nature of silica gel. | - Neutralize the silica gel with a base (e.g., triethylamine) before use. - Use alumina for chromatography. |
Data Presentation
Table 1: Comparison of Key Parameters for Indole Synthesis Routes
| Parameter | Fischer Indole Synthesis | Leimgruber-Batcho Synthesis | Bischler-Möhlau Synthesis |
| Starting Materials | 4-Fluorophenylhydrazine, Acetophenone | 4-Fluoro-2-nitrotoluene, N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | α-Bromoacetophenone, 4-Fluoroaniline |
| Key Reaction Steps | Hydrazone formation followed by acid-catalyzed cyclization.[4] | Enamine formation followed by reductive cyclization.[2] | α-Arylamination of a ketone followed by cyclization.[3] |
| Typical Catalysts/Reagents | Brønsted acids (H₂SO₄, PPA), Lewis acids (ZnCl₂).[1][4] | Pyrrolidine, Raney Nickel/H₂, Fe/Acetic Acid.[2] | Excess aniline, often requires harsh heating. Modern methods use microwave irradiation.[3][5] |
| General Yield | Moderate to good. | Generally high.[1] | Historically low, but improved with modern techniques.[3] |
| Advantages | Versatile, wide range of starting materials available. | High yields, milder reaction conditions for cyclization.[1] | Can be a one-pot synthesis. |
| Disadvantages | Can produce isomeric mixtures with unsymmetrical ketones, requires acidic conditions.[1] | Availability of substituted o-nitrotoluenes can be a limitation. | Often requires harsh conditions leading to low yields and side products.[3] |
Note: The yields are general observations and can vary significantly based on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of this compound (General Procedure)
This protocol is a general guideline and may require optimization for your specific experimental setup.
Step 1: Formation of Acetophenone-(4-fluorophenyl)hydrazone
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In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add acetophenone (1.1 eq) to the solution.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
The hydrazone may precipitate out of the solution. If so, it can be isolated by filtration. Otherwise, the reaction mixture can be carried forward to the next step.
Step 2: Cyclization to this compound
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To the mixture from Step 1, add a suitable acid catalyst such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).
-
Heat the reaction mixture to 80-150 °C, monitoring the progress by TLC.[1]
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to a pH of 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.[1]
Visualizations
Caption: Fischer Indole Synthesis Workflow.
Caption: Leimgruber-Batcho Synthesis Workflow.
Caption: Troubleshooting Logic for Low Yield.
References
Technical Support Center: Purification of 6-fluoro-2-phenyl-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 6-fluoro-2-phenyl-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary and most effective purification techniques for this compound are column chromatography on silica gel and recrystallization.[1] The choice between these methods, or a combination of both, depends on the impurity profile, the scale of the purification, and the physical properties of the crude product. For highly impure samples, column chromatography is typically employed first, followed by recrystallization to obtain a highly pure solid.
Q2: My purified this compound has a pink or brownish color. What is the cause and how can I remove it?
A2: Indole derivatives, including this compound, are prone to oxidation and degradation, which can result in colored impurities.[1] This process can be accelerated by exposure to air, light, and residual acid from the synthesis. To decolorize the product, you can treat a solution of the crude material with activated charcoal before the final purification step, such as recrystallization. It is also crucial to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light to prevent discoloration over time.[1]
Q3: What are the potential isomeric impurities I should be aware of during the synthesis and purification of this compound?
A3: When using the Fischer Indole Synthesis with an unsymmetrical ketone, there is a possibility of forming regioisomers. The electron-withdrawing nature of the fluorine atom at the 6-position can influence the direction of the cyclization, potentially leading to the formation of other isomers. It is essential to characterize the final product thoroughly using analytical methods like NMR spectroscopy to confirm the correct isomer has been isolated.
Q4: Can I use vacuum sublimation to purify this compound?
A4: Vacuum sublimation can be a viable purification method for some indole derivatives. However, its effectiveness for this compound would depend on the compound's thermal stability and the volatility of the impurities. It is a less common method than chromatography and recrystallization but can be effective for removing non-volatile or polymeric impurities.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause | Solution |
| Poor separation of this compound from impurities. | The solvent system (eluent) is not optimal.[1] | Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal eluent. A suitable system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.[1] A common starting point for indole derivatives is a mixture of hexane and ethyl acetate.[2][3] |
| The polarity of the eluent is incorrect. | If the compound runs too high on the TLC plate (high Rf), the eluent is too polar; decrease the proportion of the polar solvent (e.g., ethyl acetate). If it remains at the baseline (low Rf), increase the eluent's polarity.[1] | |
| Streaking of the compound on the TLC plate and column. | The compound may be interacting too strongly with the acidic silica gel. | Add a small amount of a modifier to your eluent, such as 0.1-1% triethylamine, to neutralize the acidic sites on the silica gel and reduce streaking.[1] |
| The column is overloaded with the sample. | As a general guideline, the amount of crude material loaded onto the column should be approximately 1-2% of the weight of the silica gel to ensure good separation.[1] |
Recrystallization
| Issue | Possible Cause | Solution |
| The compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of this compound. | Select a recrystallization solvent or solvent system with a boiling point lower than the melting point of your compound. |
| The solution is supersaturated with impurities, inhibiting crystallization. | Attempt to purify the crude material by column chromatography first to remove the bulk of the impurities before proceeding with recrystallization. | |
| Poor recovery of the purified compound. | The compound is too soluble in the chosen recrystallization solvent, even at low temperatures. | Choose a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated. Alternatively, use a two-solvent system where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). |
| The cooling process is too rapid, leading to the formation of fine, impure crystals. | Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Seeding the solution with a small, pure crystal of the product can also promote crystallization. |
Experimental Protocols
General Protocol for Column Chromatography Purification
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TLC Analysis: Begin by performing TLC analysis of the crude this compound using various solvent systems (e.g., different ratios of hexane:ethyl acetate) to determine the optimal eluent for separation.
-
Column Packing: Prepare a silica gel column using the chosen eluent. Ensure the column is packed uniformly to avoid channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the prepared column.
-
Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable one where the compound is soluble when hot and insoluble when cold. Common solvents to test include ethanol, methanol, toluene, and mixtures like hexane/ethyl acetate.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification challenges.
References
Technical Support Center: Synthesis of 2-Phenylindoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of 2-phenylindoles.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 2-phenylindoles via the Fischer, Bischler-Möhlau, and Larock methods.
Fischer Indole Synthesis
The Fischer indole synthesis is a widely used method for preparing indoles from a phenylhydrazine and a ketone or aldehyde in the presence of an acid catalyst.[1]
Problem: Low Yield of 2-Phenylindole
Possible Causes & Solutions:
-
Incomplete Hydrazone Formation: The initial condensation between phenylhydrazine and acetophenone to form the phenylhydrazone may be incomplete.
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical for the cyclization step.
-
Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to the decomposition of starting materials or the desired product.
-
Solution: Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time and temperature. For the synthesis of 2-phenylindole, heating at 170°C for a short period (e.g., 5 minutes) after the initial melting of the reactants is often sufficient.[2]
-
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.
-
Solution: Purifying the intermediate phenylhydrazone before the cyclization step can lead to a cleaner reaction and higher yield.[2]
-
Problem: Formation of Multiple Products (Isomeric Impurities)
When using substituted phenylhydrazines or unsymmetrical ketones, the formation of regioisomers is a common side reaction. For the synthesis of 2-phenylindole from unsubstituted phenylhydrazine and acetophenone, this is not an issue. However, if a substituted phenylhydrazine is used, a mixture of indole isomers can be formed.
-
Cause: The[5][5]-sigmatropic rearrangement can occur in two different directions, leading to a mixture of 4- and 6-substituted indoles from a meta-substituted phenylhydrazine.
-
Solution: The regioselectivity is influenced by the electronic and steric nature of the substituents. Generally, electron-donating groups on the phenylhydrazine favor the formation of the 6-substituted indole, while electron-withdrawing groups can lead to mixtures. The choice of acid catalyst can also influence the isomer ratio.
Quantitative Data on Regioselectivity in Fischer Indole Synthesis
| Phenylhydrazine Substituent (meta) | Ketone | Acid Catalyst | Product Ratio (4-substituted : 6-substituted) | Reference |
| 3-Methyl | Propiophenone | Oxalic Acid/Dimethylurea (mechanochemical) | 42 : 58 | [6] |
Problem: Difficulty in Product Purification
-
Issue: The crude product may be a dark, tarry material that is difficult to purify.
-
Solution:
-
Work-up: After the reaction, the mixture is typically poured into water to precipitate the crude product. Washing with water helps to remove the acid catalyst and other water-soluble impurities.[2][4]
-
Recrystallization: Recrystallization from ethanol is a common and effective method for purifying 2-phenylindole.[2] Other potential solvents include toluene and acetone.[7][8] The use of decolorizing charcoal can help to remove colored impurities.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A common eluent system is a mixture of hexane and ethyl acetate.[5]
-
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis involves the reaction of an α-haloacetophenone with an excess of an aniline to produce a 2-arylindole.[9][10]
Problem: Low Yield and Harsh Reaction Conditions
-
Cause: This synthesis often requires high temperatures and can result in poor yields and the formation of byproducts.[9]
-
Solutions:
-
Microwave Irradiation: The use of microwave irradiation has been shown to significantly improve yields and reduce reaction times, often under solvent-free conditions.[11] For example, the synthesis of 2-phenylindole from N-phenacylaniline and anilinium bromide under microwave irradiation for 1 minute at 540 W gave a 71% yield, a significant improvement over the 17% yield obtained under conventional heating.[11]
-
Catalyst Modification: Using lithium bromide as a catalyst can lead to milder reaction conditions.[10]
-
Problem: Formation of Isomeric Byproducts
-
Cause: A significant side reaction in the Bischler-Möhlau synthesis is the formation of the 3-arylindole regioisomer. This occurs through a competing reaction pathway.[12]
-
Solution: The product distribution between the 2-aryl and 3-arylindoles is highly dependent on the reaction conditions and the specific substrates used. The use of an excess of aniline is thought to favor the formation of the 2-arylindole by promoting a pathway involving an imine intermediate.[12]
Problem: Complex Reaction Mixture and Purification
-
Cause: The high temperatures and excess aniline can lead to a complex mixture of products and byproducts.
-
Solution: Purification typically involves column chromatography to separate the desired 2-phenylindole from unreacted starting materials, excess aniline, and isomeric byproducts.
Larock Indole Synthesis
The Larock indole synthesis is a palladium-catalyzed reaction between an o-haloaniline and a disubstituted alkyne to form a 2,3-disubstituted indole.[13][14]
Problem: Low or No Reaction
-
Cause: The catalytic cycle may be inhibited by various factors.
-
Solutions:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. While the original protocol sometimes used a "ligand-less" system, the use of bulky phosphine ligands can improve the reaction efficiency.
-
Additives: The addition of a chloride source, such as LiCl or n-Bu₄NCl, is often necessary for good yields.[13]
-
Base: An excess of a carbonate base like K₂CO₃ is typically used.[13]
-
Reactant Stoichiometry: Using 2-5 equivalents of the alkyne is generally recommended.[13]
-
Problem: Poor Regioselectivity
While the Larock synthesis is generally highly regioselective, issues can arise with certain substrates.
-
Cause: The regioselectivity is determined during the migratory insertion of the alkyne into the aryl-palladium bond. Steric and electronic factors of the substituents on the alkyne play a key role. Generally, the larger substituent on the alkyne directs the regioselectivity, ending up at the C2 position of the indole.[13]
-
Solution:
-
Substituent Effects: Diarylacetylenes with electron-withdrawing groups tend to yield 2,3-diarylindoles with the substituted phenyl group at the C2 position as the major product. Conversely, electron-donating groups favor the formation of the isomer with the substituted phenyl group at the C3 position.[15]
-
Functional Group Influence: Certain functional groups on the alkyne, such as esters and Boc-protected amines at the homopropargylic position, have been found to exert only low to moderate directing effects, leading to mixtures of regioisomers.[16]
-
Quantitative Data on Regioselectivity in Larock Indole Synthesis
| Alkyne Substituent 1 | Alkyne Substituent 2 (with varied electronics) | Major Regioisomer | Reference |
| Phenyl | Phenyl with electron-withdrawing group | Substituted phenyl at C2 | [15] |
| Phenyl | Phenyl with electron-donating group | Substituted phenyl at C3 | [15] |
II. Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Fischer indole synthesis of 2-phenylindole?
A1: When using unsubstituted phenylhydrazine and acetophenone, the primary challenges are typically low yield due to decomposition at high temperatures and the formation of tarry byproducts, rather than isomeric impurities. If substituted phenylhydrazines are used, the formation of regioisomers becomes a significant side reaction.
Q2: How can I improve the purity of my 2-phenylindole synthesized by the Fischer method?
A2: A two-step purification process is often effective. First, perform a thorough aqueous work-up to remove the acid catalyst. Then, recrystallize the crude product from a suitable solvent like ethanol.[2] The use of activated charcoal during recrystallization can help remove colored impurities. If necessary, column chromatography on silica gel can provide further purification.[5]
Q3: Why is the Bischler-Möhlau synthesis often avoided for the preparation of 2-phenylindoles?
A3: The classical Bischler-Möhlau synthesis is often plagued by harsh reaction conditions, leading to low yields and a lack of predictable regioselectivity, with the potential formation of 3-phenylindole as a significant byproduct.[9] However, modern modifications using microwave irradiation have made the method more viable.[11]
Q4: In the Larock synthesis of a 2-phenyl-3-substituted indole, what determines which substituent is at the C2 position?
A4: The regioselectivity of the Larock synthesis is primarily governed by steric and electronic factors of the alkyne substituents. Generally, the larger, more sterically demanding group will be positioned at the C2 position of the resulting indole.[13] However, strong electronic effects can sometimes override steric factors.[15]
Q5: Are there any safety precautions I should be aware of when working with phenylhydrazine?
A5: Yes, phenylhydrazine is toxic and a suspected carcinogen. It can be absorbed through the skin. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves and safety glasses.
III. Experimental Protocols
Fischer Indole Synthesis of 2-Phenylindole
This protocol is adapted from Organic Syntheses.[2]
Step 1: Preparation of Acetophenone Phenylhydrazone
-
In a suitable flask, warm a mixture of 40 g (0.33 mol) of acetophenone and 36 g (0.33 mol) of phenylhydrazine on a steam bath for one hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol.
-
Induce crystallization by agitation and then cool the mixture in an ice bath.
-
Collect the solid product by filtration and wash it with 25 mL of cold ethanol.
-
A second crop can be obtained by concentrating the filtrate. The total yield of acetophenone phenylhydrazone is typically 87-91%.[2]
Step 2: Cyclization to 2-Phenylindole
-
In a large beaker, intimately mix 53 g (0.25 mol) of freshly prepared acetophenone phenylhydrazone with 250 g of powdered anhydrous zinc chloride.
-
Immerse the beaker in an oil bath preheated to 170°C and stir vigorously.
-
The mixture will become liquid, and white fumes will evolve. After 3-4 minutes, remove the beaker from the oil bath and continue stirring for 5 minutes.
-
To prevent solidification into a hard mass, thoroughly stir in 200 g of clean sand.
-
Digest the mixture overnight on a steam bath with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.
-
Filter the sand and crude 2-phenylindole.
-
Boil the solid with 600 mL of 95% ethanol, decolorize with activated charcoal, and filter while hot.
-
Wash the residue with hot ethanol.
-
Cool the combined filtrates to room temperature to crystallize the 2-phenylindole.
-
Collect the product by filtration and wash with cold ethanol. The typical yield is 72-80%.[2]
Bischler-Möhlau Indole Synthesis of 2-Phenylindole (Microwave-Assisted)
This protocol is based on a solvent-free microwave irradiation method.[11]
-
Mix N-phenacylaniline and an equimolar amount of anilinium bromide.
-
Add a few drops of dimethylformamide to form a slurry.
-
Irradiate the mixture in a microwave reactor at 540 W for 1 minute.
-
After cooling, the crude product can be purified by column chromatography.
Larock Indole Synthesis of 2-Phenylindole
This is a general procedure for the Larock indole synthesis.[13]
-
To a reaction vessel under an inert atmosphere, add o-iodoaniline (1 equivalent), phenylacetylene (2-5 equivalents), potassium carbonate (2 equivalents), and lithium chloride (1 equivalent).
-
Add the palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., PPh₃) if required.
-
Add a suitable solvent, such as DMF.
-
Heat the reaction mixture with stirring until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
IV. Visualizations
Caption: Fischer Indole Synthesis Workflow.
Caption: Bischler-Möhlau Synthesis Pathways.
Caption: Larock Indole Synthesis Catalytic Cycle.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Preparation of 2-phenylindole | PDF [slideshare.net]
- 4. ijnrd.org [ijnrd.org]
- 5. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]
- 6. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 7. US4057530A - 2-Phenyl-indole derivatives and process for preparing the same - Google Patents [patents.google.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 11. sciforum.net [sciforum.net]
- 12. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting common issues in 6-fluoro-2-phenyl-1H-indole experiments
Technical Support Center: 6-fluoro-2-phenyl-1H-indole Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound.
Section 1: Synthesis and Purification
The synthesis of 2-phenylindole derivatives, such as this compound, is most commonly achieved through the Fischer indole synthesis.[1][2] This classic method involves the acid-catalyzed reaction of an appropriately substituted arylhydrazine with a ketone or aldehyde.[3] For this compound, this would typically involve the reaction of (4-fluorophenyl)hydrazine with acetophenone.
Frequently Asked Questions (FAQs) - Synthesis
Q1: My Fischer indole synthesis of this compound is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields are a frequent issue in Fischer indole synthesis and can be attributed to several factors.[4][5] The reaction is known to be sensitive to specific parameters.[4] Here is a step-by-step guide to improving your yield:
-
Purity of Starting Materials: Ensure the (4-fluorophenyl)hydrazine and acetophenone are pure. Impurities can lead to side reactions. Using freshly purified starting materials is recommended.[4][5]
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical.[4] Both Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) are used.[3][4] Polyphosphoric acid (PPA) is often a very effective catalyst for this reaction.[2][4] It may be necessary to screen several catalysts to find the optimal one for your specific substrates.[4]
-
Reaction Temperature: This reaction often requires high temperatures to proceed.[4] However, temperatures that are too high or reaction times that are too long can cause the starting materials and product to decompose.[4] It is crucial to monitor the reaction's progress using thin-layer chromatography (TLC) to find the best balance of temperature and time. Microwave-assisted synthesis can sometimes improve yields and dramatically shorten reaction times.[4]
-
Solvent Choice: The solvent can significantly impact the reaction. Acetic acid is a commonly used solvent.[3] In some cases, running the reaction without a solvent (neat) can be effective.[4]
Q2: I am seeing multiple spots on my TLC plate, suggesting many side products. What are the likely side reactions?
A2: The acidic conditions and high temperatures of the Fischer indole synthesis can promote side reactions.[4] A significant competing pathway is N-N bond cleavage in the hydrazine intermediate, especially with electron-donating substituents, which can lead to byproducts like aniline derivatives.[5][6] Inadequate control of reaction conditions can also lead to various condensation or rearrangement byproducts.[4] Optimizing the reaction time and acid concentration is key to minimizing these side products.[4]
Q3: I am struggling with the purification of the final this compound product. What are the best practices?
A3: Purification can be challenging. Column chromatography is a standard method. A common issue is the co-elution of products with similar polarities.[7]
-
Solvent System: Experiment with different solvent systems for your column chromatography. A gradient elution starting from a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity may be effective.
-
Recrystallization: After column chromatography, recrystallization can be an excellent final step to obtain a highly pure product. Try dissolving the crude product in a minimal amount of a hot solvent (like ethanol) and allowing it to cool slowly.[2]
Data Presentation: Synthesis Optimization
The following table summarizes hypothetical results from an optimization screen for the synthesis of this compound, demonstrating the impact of different catalysts and conditions.
| Entry | Catalyst (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TsOH (1.1) | Toluene | 110 | 12 | 35 |
| 2 | ZnCl₂ (1.5) | Neat | 150 | 6 | 55 |
| 3 | PPA | Neat | 130 | 2 | 75 |
| 4 | H₂SO₄ (cat.) | Acetic Acid | 100 | 8 | 48 |
| 5 | p-TsOH (1.1) | Toluene (Microwave) | 150 | 0.5 | 65 |
Experimental Protocol: Fischer Indole Synthesis of this compound
This protocol is a representative example based on typical procedures for 2-phenylindoles.[2][8]
-
Hydrazone Formation (Optional One-Pot): In a round-bottom flask, combine (4-fluorophenyl)hydrazine (1.0 eq) and acetophenone (1.05 eq) in glacial acetic acid. Heat the mixture at reflux for 1-2 hours to form the corresponding phenylhydrazone. The reaction can be monitored by TLC.
-
Cyclization: To the flask containing the hydrazone, carefully add polyphosphoric acid (PPA) (a common ratio is 10x the weight of the limiting reagent).
-
Heating: Heat the reaction mixture to 120-140°C. The mixture will become thick and stir vigorously. Monitor the reaction progress by TLC until the starting hydrazone is consumed (typically 1-3 hours).
-
Work-up: Allow the reaction to cool to about 80-90°C and then pour it carefully onto crushed ice with stirring. This will decompose the PPA and precipitate the crude product.
-
Neutralization & Extraction: Neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃) to a pH of ~7-8. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, followed by recrystallization from a suitable solvent like ethanol.
Visualization: Synthesis Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
Section 2: Characterization
Accurate characterization of this compound is crucial. The primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Frequently Asked Questions (FAQs) - Characterization
Q1: I'm having trouble interpreting the ¹⁹F NMR spectrum. What should I expect?
A1: ¹⁹F NMR is a powerful tool for confirming the presence and environment of the fluorine atom.[9] For this compound, you should expect a single resonance for the fluorine atom. Its chemical shift will be influenced by the indole ring system. The signal will likely appear as a multiplet due to coupling with neighboring protons on the aromatic ring. Predicting exact chemical shifts can be challenging, but there are computational methods and databases that can provide estimates.[10][11]
Q2: The proton (¹H) NMR is complex, especially in the aromatic region. How can I assign the peaks?
A2: The aromatic region (typically 7-8 ppm) will contain signals for the protons on the phenyl ring and the fluorinated benzene ring of the indole core. The fluorine atom will cause splitting of the signals for the adjacent protons (H-5 and H-7), which can help in their assignment. 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning all proton and carbon signals.
Section 3: Experimental Use and Assays
Indole derivatives are widely used in drug discovery for their diverse biological activities.[12][13] Fluorination can enhance properties like metabolic stability and binding affinity.[14]
Frequently Asked Questions (FAQs) - Experimental Use
Q1: My this compound is precipitating when I dilute my DMSO stock into aqueous buffer for a biological assay. What can I do?
A1: This is a very common problem for hydrophobic molecules like many indole derivatives.[15][16]
-
Lower DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1% or even 0.5%.[15] This might require making a more dilute stock solution.
-
Use of Co-solvents: Adding a small amount of a co-solvent like ethanol or PEG 400 to the aqueous buffer can improve solubility.[15]
-
Surfactants: Non-ionic surfactants such as Tween-80 can form micelles that help solubilize your compound.[15]
-
Cyclodextrins: These molecules can form inclusion complexes with your compound, significantly increasing its aqueous solubility.[15]
Q2: I'm observing inconsistent results in my cell-based assays. Could this be related to the compound's stability?
A2: Yes, the stability of the indole scaffold can be a factor. While the indole core is generally stable and aromatic, specific substituents and assay conditions (e.g., pH, presence of oxidizing/reducing agents) could potentially lead to degradation over the course of a long incubation.[17][18] It is advisable to assess the stability of your compound under the specific assay conditions by incubating it for the duration of the experiment and then analyzing its integrity by HPLC or LC-MS.
Visualization: Solubility Troubleshooting Workflow
Caption: A step-by-step workflow for addressing solubility issues of this compound in assays.[15]
Visualization: Hypothetical Signaling Pathway Inhibition
Many 2-phenylindole derivatives are investigated as inhibitors of signaling pathways in cancer, such as kinase pathways.
Caption: Diagram showing this compound as a potential inhibitor of an intracellular kinase cascade.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijnrd.org [ijnrd.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Preparation of 2-phenylindole | PDF [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB02529F [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Byproduct Formation in Fluorinated Indole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of fluorinated indoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the fluorination of indoles?
A1: Common byproducts in indole fluorination include polymeric materials, oxidized indoles (such as oxindoles and isatins), regioisomers of the desired fluorinated indole, and products resulting from defluorination. The formation of these byproducts is highly dependent on the substrate, fluorinating agent, and reaction conditions.[1][2][3]
Q2: How does the choice of fluorinating agent impact byproduct formation?
A2: The choice of fluorinating agent is critical. Electrophilic fluorinating agents like Selectfluor™ and N-fluorobenzenesulfonimide (NFSI) are common but can also act as oxidants, leading to oxidized byproducts.[4][5][6][7] For instance, Selectfluor™ has been reported to lead to difluorohydroxylation of indoles to form 3,3-difluoroindolin-2-ols.[5][7] The reactivity of the fluorinating agent must be matched to the nucleophilicity of the indole substrate to minimize side reactions.
Q3: Why is N-protection of the indole often necessary during fluorination?
A3: The indole N-H proton is acidic and can interfere with many fluorination reactions. Deprotonation can alter the electronic properties of the indole ring, potentially leading to undesired reactivity or side reactions. Protecting the nitrogen with groups like tosyl (Ts), mesyl (Ms), or benzyl (Bn) can prevent these issues and improve the yield and regioselectivity of the desired fluorinated product.[4][8][9] However, the protecting group must be chosen carefully as electron-withdrawing groups can decrease the nucleophilicity of the indole, sometimes requiring harsher reaction conditions.[4]
Q4: What is defluorination and under what conditions does it occur?
A4: Defluorination is the removal of a fluorine atom from the indole ring, leading to the formation of non-fluorinated impurities.[10] This can be a significant issue, particularly in subsequent reaction steps after the initial fluorination. Defluorination can be promoted by harsh reaction conditions such as high temperatures, strong acids or bases, and certain transition metal catalysts, especially palladium-based catalysts under non-optimized conditions.[10][11][12]
Troubleshooting Guides
Issue 1: Low Yield and/or Formation of Polymeric Byproducts
Symptoms:
-
A significant amount of starting material remains unreacted.
-
The reaction mixture becomes dark or tar-like.
-
TLC analysis shows a complex mixture of products with a significant amount of baseline material.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Acid-catalyzed Polymerization | Use a milder acid or a lower concentration. Perform the reaction at a lower temperature (e.g., 0 °C or below). Use more dilute solutions. | Indoles, particularly electron-rich ones, are susceptible to polymerization under acidic conditions. |
| Oxidative Polymerization | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents and reagents are degassed. | The indole ring can be sensitive to oxidation, leading to the formation of radical species that can initiate polymerization.[2] |
| High Reaction Temperature | Optimize the reaction temperature. Start with lower temperatures and gradually increase if the reaction is too slow. | High temperatures can accelerate decomposition and polymerization pathways.[10] |
| N-H Reactivity | Protect the indole nitrogen with a suitable protecting group (e.g., Tosyl, Mesyl, Boc). | The N-H proton can interfere with the reaction, leading to side reactions and polymerization. |
Experimental Protocol: N-Tosylation of Indole
-
To a solution of indole (1.0 eq) in anhydrous THF or DMF, add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) in one portion.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Formation of Oxidized Byproducts (e.g., Oxindoles)
Symptoms:
-
TLC or LC-MS analysis shows the presence of products with a higher molecular weight corresponding to the addition of one or more oxygen atoms.
-
Formation of colored byproducts.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Oxidizing Nature of Fluorinating Agent | Choose a milder fluorinating agent if possible. Add a radical scavenger if a radical mechanism is suspected. | Reagents like Selectfluor™ can act as oxidants, especially with electron-rich indoles.[13][14] |
| Presence of Air (Oxygen) | Conduct the reaction under a strictly inert atmosphere (N₂ or Ar). Use degassed solvents and reagents. | Molecular oxygen can lead to the oxidation of the indole ring, especially in the presence of light or transition metal catalysts.[15] |
| Inappropriate Solvent | Screen different solvents. For some reactions, polar aprotic solvents like acetonitrile or DMF are suitable. | The solvent can influence the stability of reactive intermediates and the overall reaction pathway. |
Troubleshooting Workflow for Oxidative Byproduct Formation
Caption: Troubleshooting workflow for addressing oxidized byproducts.
Issue 3: Poor Regioselectivity (Formation of Multiple Fluorinated Isomers)
Symptoms:
-
NMR and/or LC-MS analysis reveals the presence of more than one fluorinated indole isomer.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Inherent Reactivity of the Indole Ring | For C3-fluorination, use electrophilic fluorinating agents. For C2-fluorination, consider directing group strategies or transition-metal catalysis. | The C3 position of indole is generally the most nucleophilic and prone to electrophilic attack. C2 functionalization often requires specific strategies to overcome this inherent reactivity. |
| Steric Hindrance | Introduce a bulky protecting group on the nitrogen to sterically block certain positions. | A bulky N-protecting group can influence the regioselectivity by sterically hindering attack at adjacent positions. |
| Electronic Effects of Substituents | The electronic nature of existing substituents on the indole ring will direct the position of fluorination. Consider this when planning the synthetic route. | Electron-donating groups activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. |
| Reaction Conditions | Optimize the reaction temperature and solvent. In some cases, lower temperatures can improve selectivity. | Reaction conditions can influence the kinetic versus thermodynamic control of the reaction, thereby affecting regioselectivity. |
Logical Relationship for Achieving Regioselective Fluorination
Caption: Strategies for achieving regioselective indole fluorination.
Issue 4: Defluorination of the Product
Symptoms:
-
Presence of the non-fluorinated indole analogue in the final product mixture.
-
Observed during the reaction, workup, or purification.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Harsh Reaction Conditions | Use milder reaction conditions (lower temperature, milder base/acid). | High temperatures and strong acids or bases can promote the elimination of fluorine.[10] |
| Palladium-Catalyzed Reactions | Screen different phosphine ligands and optimize the base and solvent. Biaryl monophosphine ligands may be beneficial.[10] | Certain palladium catalytic systems can facilitate C-F bond cleavage.[10][16][17][18][19] |
| Acidic Silica Gel during Chromatography | Deactivate the silica gel with a small amount of a neutral or basic modifier (e.g., triethylamine in the eluent). Alternatively, use a different stationary phase like alumina. | The acidic nature of silica gel can catalyze the degradation and defluorination of sensitive fluorinated compounds.[10] |
| High Temperatures during Solvent Removal | Remove solvents under reduced pressure at low temperatures (e.g., rotary evaporation with a cold water bath). | High temperatures can cause decomposition and defluorination.[10] |
Experimental Protocol: General Procedure for a Mild Palladium-Catalyzed C-H Fluorovinylation of Indoles
This protocol is an example of a palladium-catalyzed reaction that has been optimized to achieve good yields with high selectivity.[16]
-
To a vial, add the indole (1.0 eq), the Z-fluorovinyl iodonium salt (1.2 eq), and Pd(OAc)₂ (10 mol%).
-
Add acetic acid as the solvent.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Note: This is a general procedure and may require optimization for specific substrates.
Quantitative Data Summary
Table 1: Effect of N-Protecting Group on the Yield of 3,3-Difluoro-2-oxindoles from Indoles using NFSI [4]
| N-Substituent | Yield (%) |
| H | Trace |
| Ac | Trace |
| Ts | Trace |
| Bn | 85 |
| 4-MeO-Bn | 92 |
| Ph | 65 |
Table 2: Influence of Reaction Conditions on the Yield of 1H-Indazole-3-carboxaldehyde and Dimer Byproduct from Indole [20]
| Condition | Yield of Indazole (%) | Dimer Formation |
| Standard Addition, Room Temp. | Low | Significant |
| Slow Addition, 0 °C | High | Minimized |
| Reverse Addition, 0 °C | High | Minimized |
| Dilute Conditions | Moderate to High | Further Reduced |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted in a suitably equipped laboratory and with appropriate safety precautions. Users should consult the relevant literature and safety data sheets for all chemicals and procedures.
References
- 1. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical oxidation and polymerization of indole (Journal Article) | ETDEWEB [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. brynmawr.edu [brynmawr.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Fluoroacylation of Indoles - ChemistryViews [chemistryviews.org]
- 12. Selective perfluoroalkylation and defluorination functionalization of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 14. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 16. Palladium-catalysed regio- and stereo-controlled C-2 β-fluorovinylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 18. Palladium-catalysed electrophilic aromatic C-H fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
catalyst selection for the synthesis of 6-fluoro-2-phenyl-1H-indole
Welcome to the technical support center for the synthesis of 6-fluoro-2-phenyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during the synthesis of this important compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges that may arise during the synthesis of this compound, focusing on the most common synthetic routes.
Q1: I am experiencing low yields in the Fischer indole synthesis of this compound. What are the potential causes and how can I optimize the reaction?
A1: Low yields in the Fischer indole synthesis are a common issue. Several factors related to the catalyst and reaction conditions can be the cause.
-
Potential Causes and Solutions:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are used.[1][2] A catalyst that is too strong can lead to degradation of starting materials, while a weak catalyst may result in an incomplete reaction.
-
Solution: A screening of different acid catalysts is recommended to find the optimal choice for this specific substrate. Milder catalysts or optimized concentrations of stronger acids can improve yields.
-
-
Suboptimal Reaction Temperature: High temperatures can promote side reactions and the formation of tar-like byproducts. Conversely, a temperature that is too low will lead to incomplete cyclization.
-
Solution: Careful control and optimization of the reaction temperature are crucial. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal temperature and reaction time.
-
-
Side Reactions: The electron-withdrawing nature of the fluorine atom can influence the cyclization step, potentially leading to isomer formation. Under strongly acidic conditions, rearrangement and dimerization of intermediates or the final product can also occur.
-
Solution: Optimization of the acid catalyst and temperature can minimize these side reactions. Purification by column chromatography is often necessary to isolate the desired product.
-
-
Q2: I am using a palladium catalyst for a modified Fischer indole synthesis (Buchwald modification) and observing catalyst deactivation. What could be the issue?
A2: Catalyst deactivation in palladium-catalyzed reactions can be a significant hurdle.
-
Potential Causes and Solutions:
-
Air or Moisture Sensitivity: Many palladium catalyst systems are sensitive to air and moisture.[3]
-
Solution: Ensure the reaction is set up under a properly maintained inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are thoroughly dried.
-
-
Ligand Degradation: The phosphine ligands used in these reactions can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures.
-
Solution: Use high-purity, fresh ligands. Screening different ligands can also identify more robust options for your specific reaction conditions.
-
-
Substrate Impurities: Impurities in the starting materials can act as catalyst poisons.
-
Solution: Ensure the purity of your 4-fluorophenylhydrazine and acetophenone starting materials.
-
-
Q3: During the Leimgruber-Batcho synthesis of this compound, I am observing the formation of a significant, highly polar byproduct. What is it and how can I avoid it?
A3: The Leimgruber-Batcho synthesis is an effective method, but side reactions can occur during the reductive cyclization step.[4][5]
-
Potential Cause and Solution:
-
Over-reduction: A common side reaction is the over-reduction of the enamine intermediate, leading to the formation of a 2-aminophenylethylamine derivative instead of the desired indole. This byproduct is typically more polar than the indole.
-
Solution: The choice of reducing agent and the control of reaction conditions are critical. While Raney nickel and hydrogen are common, alternatives like iron in acetic acid or sodium dithionite can offer better selectivity.[4] Careful control of hydrogen pressure and reaction time is also essential to prevent over-reduction. The basic nature of this byproduct often allows for its removal with an acidic wash during workup.
-
-
Q4: My purification of this compound by column chromatography is proving difficult, with streaking and poor separation. What can I do?
A4: Purification of indole derivatives can be challenging due to their properties.
-
Potential Causes and Solutions:
-
Acidic Silica Gel: The slightly acidic nature of standard silica gel can cause degradation or streaking of some indole compounds.
-
Solution: Consider neutralizing the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine) in the eluent before packing the column. Alternatively, using a different stationary phase like alumina may be beneficial.
-
-
Inappropriate Solvent System: The choice of eluent is crucial for good separation.
-
Solution: A systematic screening of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended to find the optimal conditions for your specific product and impurities.
-
-
Data Presentation: Catalyst Performance in Indole Synthesis
Table 1: Comparison of Catalysts in the Fischer Indole Synthesis of 2-Phenylindoles
| Catalyst | Substrates | Solvent | Temperature (°C) | Yield (%) | Reference |
| ZnCl₂ | Phenylhydrazine, Acetophenone | Ethanol | Reflux | ~85% | General Literature |
| Polyphosphoric Acid (PPA) | Phenylhydrazine, Acetophenone | - | 100-120 | ~80-90% | General Literature |
| H₂SO₄ | Phenylhydrazine, Acetophenone | Ethanol | Reflux | Variable, prone to side reactions | General Literature |
| Ni multi-doped ZrO₂ | Phenylhydrazine derivatives, Acetophenone derivatives | Solvent-free | 80 | 86% | [6] |
Table 2: Catalyst Systems for Palladium-Catalyzed Synthesis of 2-Phenylindoles
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂/CuI | - | Triethylamine | DMF | Room Temp | 74-78% | [7] |
| Pd₂(dba)₃ | Xphos | Cs₂CO₃ | Toluene | 100 | High Yields (General) | [8] |
| Pd(OAc)₂ | BINAP | p-TsOH·H₂O | Toluene | 100 | High Yields (General) | Buchwald Method[1] |
Experimental Protocols
The following are detailed methodologies for common synthetic routes to produce fluorinated indoles. These should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: Fischer Indole Synthesis
This protocol is a general procedure and requires optimization for the target molecule.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add acetophenone (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours. The formation of the 4-fluorophenylhydrazone of acetophenone can often be observed as a precipitate. The hydrazone can be isolated by filtration or the reaction mixture can be carried forward to the next step.
-
-
Cyclization:
-
To the hydrazone (or the reaction mixture from the previous step), add an acid catalyst. Common choices include polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.[9]
-
Heat the reaction mixture, typically between 80-150°C, for 1-4 hours.[9]
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice or into cold water.
-
Neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of 7-8.
-
Extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).[9]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.
-
Protocol 2: Leimgruber-Batcho Indole Synthesis
This protocol is adapted from the general principles of the Leimgruber-Batcho synthesis.[9]
-
Enamine Formation:
-
To a solution of 4-fluoro-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Heat the reaction mixture to reflux (typically 130-140°C) and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate. This intermediate can often be used in the next step without further purification.
-
-
Reductive Cyclization:
-
Dissolve the crude enamine from the previous step in a suitable solvent such as ethyl acetate, ethanol, or tetrahydrofuran.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) until the uptake of hydrogen ceases.[9]
-
Alternatively, reduction can be achieved using iron powder in acetic acid. Heat the mixture to around 100°C and stir for 1-2 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the solvent used for the reaction.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
-
Mandatory Visualizations
Experimental and Troubleshooting Workflows
Caption: Workflow for the Fischer Indole Synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Fischer indole synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
stability issues of 6-fluoro-2-phenyl-1H-indole under reaction conditions
Technical Support Center: Stability of 6-Fluoro-2-Phenyl-1H-Indole
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter.
Frequently Asked Questions (FAQs) & General Stability
This section covers the fundamental stability profile of this compound.
Q1: What are the recommended storage and handling conditions for this compound?
A1: this compound is a crystalline solid that is relatively stable under standard laboratory conditions. For optimal shelf-life and to prevent degradation, it is recommended to:
-
Store: Keep in a tightly sealed container in a cool, dark, and dry place.
-
Inert Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent slow oxidation.
-
Handling: When working with solutions, especially for extended periods or at elevated temperatures, using degassed solvents and maintaining an inert atmosphere can prevent oxidative degradation.[1] Protect solutions from light to avoid potential photodecomposition.
Q2: How does pH affect the stability of the this compound ring?
A2: The indole nucleus is highly sensitive to pH.
-
Acidic Conditions: The compound is most vulnerable in strongly acidic environments. The indole ring can be protonated, typically at the C3 position, which makes it highly reactive and susceptible to acid-catalyzed polymerization. This degradation is often visually indicated by a color change to pink, purple, or brown and the formation of insoluble "tar-like" materials.
-
Basic Conditions: The molecule is generally more stable under basic or neutral conditions. However, prolonged exposure to strong bases, particularly at elevated temperatures, can lead to slow degradation. The electron-withdrawing fluorine atom increases the acidity of the N-H proton, making it more easily deprotonated by a base.
-
Neutral Conditions: The compound is considered relatively stable for short-term experiments under neutral pH.
Q3: What is the primary degradation pathway for this compound under acidic conditions?
A3: The primary degradation pathway in the presence of strong acid is an acid-catalyzed polymerization. The mechanism begins with the protonation of the C3-position of the indole ring, forming a highly reactive indoleninium cation. This cation then acts as an electrophile, attacking a neutral indole molecule. This process continues, leading to the formation of dimers, trimers, and ultimately, polymeric materials.
Caption: Acid-catalyzed degradation pathway of the indole ring.
Q4: How does the 6-fluoro substituent impact the stability and reactivity of the molecule?
A4: The fluorine atom at the 6-position is an electron-withdrawing group, which has two main effects:
-
Decreased Electron Density: It reduces the electron density of the indole ring system. This can make the ring less susceptible to electrophilic attack compared to unsubstituted indole, but it can also influence the regioselectivity of reactions.[2]
-
Increased N-H Acidity: The fluorine atom increases the acidity of the N-H proton, making the compound more prone to deprotonation under basic conditions. This can be a factor in reactions involving bases or organometallic reagents.
Q5: Is this compound susceptible to oxidative or photolytic degradation?
A5: Yes. Like many indole derivatives, it is susceptible to both:
-
Oxidative Degradation: The electron-rich indole core can be oxidized by atmospheric oxygen, especially when heated or in solution.[1] This can lead to the formation of 2,2-disubstituted indolin-3-ones or other oxidized species.[3] It is best practice to conduct reactions under an inert atmosphere.
-
Photolytic Degradation: Indoles can be sensitive to light. Exposure to UV or even ambient light over time can initiate degradation.[1] It is recommended to protect solutions and solid samples from light, for example, by using amber vials or wrapping glassware in aluminum foil.
Troubleshooting Guides for Specific Reactions
This section addresses common problems encountered during the synthesis and functionalization of this compound.
Issue 1: Low Yield & Tar Formation in Fischer Indole Synthesis
Q: I am attempting to synthesize this compound via the Fischer indole synthesis from 4-fluorophenylhydrazine and acetophenone, but I'm getting a low yield and a lot of dark, tar-like byproduct. What can I do to improve this?
A: This is a common issue with the Fischer indole synthesis, which often requires harsh acidic conditions.[2] The low yield and tar formation are typically due to the acid-catalyzed polymerization of the indole product or intermediates.[2]
Troubleshooting Steps:
-
Optimize the Acid Catalyst: The choice and concentration of the acid are critical. Polyphosphoric acid (PPA) and zinc chloride (ZnCl₂) are common choices. Try screening different acid catalysts and concentrations to find the optimal balance between efficient cyclization and minimal degradation.[2]
-
Control the Temperature: Carefully control the reaction temperature. Excessive heat accelerates the formation of tarry side products.[2] Attempting the reaction at a lower temperature for a longer duration may improve the yield.[2]
-
Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress closely. This helps determine the optimal reaction time to maximize product formation before significant degradation occurs.[2]
-
Consider Microwave Irradiation: Microwave-assisted synthesis has been reported to provide milder reaction conditions and improved yields for some Fischer indole syntheses.[2]
-
Purity of Starting Materials: Ensure that the phenylhydrazine and ketone starting materials are pure. Impurities can contribute to side reactions.[4]
Issue 2: Failure or Low Conversion in Palladium-Catalyzed Cross-Coupling Reactions
Q: My Suzuki-Miyaura coupling reaction using a halo-derivative of this compound is giving low to no yield. What are the likely causes?
A: Palladium-catalyzed cross-coupling reactions with indole substrates can be challenging. Several factors could be responsible for the poor outcome.
Troubleshooting Steps:
-
Check Reagent and Catalyst Integrity: Ensure all reagents, especially the boronic acid, are pure and dry. Solvents must be anhydrous and degassed. The palladium catalyst and ligand should be active; consider using a fresh batch or a reliable pre-catalyst.
-
Address N-H Interference: The acidic N-H proton of the indole ring can interfere with the catalytic cycle, leading to catalyst inhibition or side reactions.[5] Protecting the indole nitrogen with a suitable group (e.g., Boc, Ts) can often dramatically improve yields, although this adds extra steps to the synthesis.
-
Screen Catalysts and Ligands: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the ligand is crucial for stabilizing the active catalytic species and promoting the desired reaction pathway. For electron-rich heterocycles, bulky, electron-rich phosphine ligands are often a good starting point.
-
Optimize Reaction Conditions: Systematically screen the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), solvent system (e.g., Dioxane/H₂O, Toluene, DMF), and temperature. The optimal conditions are highly dependent on the specific substrates.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Data Presentation
Table 1: Qualitative Stability of this compound under Various Stress Conditions
| Condition | Stressor | Expected Stability | Potential Degradation Products | Visual Observation |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C | Very Low | Dimers, Trimers, Polymers | Rapid color change (pink/purple/brown), precipitate/tar |
| Basic Hydrolysis | 0.1 M NaOH, 60 °C | Moderate to Low | Ring-opened products (slowly) | Minimal to no immediate change |
| Oxidative Degradation | 3% H₂O₂, RT | Low | Oxindoles, other oxidized species | Gradual color change (yellow/brown) |
| Thermal Degradation | Solid, 80 °C | Moderate | Decomposition products | Darkening of solid material over time |
| Photolytic Degradation | UV/Visible Light (ICH Q1B) | Moderate to Low | Photolytic byproducts | Discoloration of solid or solution |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis of this compound
This protocol is a general starting point and may require optimization.[4][6]
-
Hydrazone Formation (Optional Two-Step):
-
In a round-bottom flask, dissolve acetophenone (1.0 eq.) in ethanol.
-
Add 4-fluorophenylhydrazine (1.0 eq.) dropwise.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture at reflux (approx. 80 °C) for 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture in an ice bath to precipitate the hydrazone. Filter and wash with cold ethanol, then dry.
-
-
Cyclization (Indolization):
-
Place the prepared hydrazone (1.0 eq.) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) (approx. 10x weight of hydrazone) or another suitable acid catalyst.
-
Heat the mixture to 100-150 °C with vigorous stirring for 1-4 hours. Monitor the reaction progress carefully by TLC.
-
Caution: The reaction can be exothermic.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution to pH 7-8 with a concentrated base (e.g., NaOH or NH₄OH solution) while cooling in an ice bath.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of N-Boc-Protected this compound
This protocol assumes the starting material is an N-Boc protected halo-derivative (e.g., 3-bromo-6-fluoro-2-phenyl-1H-indole).
-
Reaction Setup:
-
To an oven-dried reaction vessel, add the N-Boc-protected halo-indole (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand if necessary.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
-
Reaction Execution:
-
Add degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1) via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 5-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. The Boc protecting group can be removed subsequently if desired.
-
Protocol 3: Protocol for Evaluating Stability in Acidic Conditions (Forced Degradation)
This protocol can be used to generate quantitative stability data.[1][7]
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Prepare the stress solution (e.g., 0.1 M HCl in water).
-
-
Incubation:
-
In a vial, add a known volume of the indole stock solution to the acidic solution to achieve the desired final concentration.
-
Incubate the mixture at a controlled temperature (e.g., room temperature or 60 °C).
-
-
Time-Point Sampling and Analysis:
-
Withdraw aliquots of the reaction mixture at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquot with an equivalent amount of base (e.g., 0.1 M NaOH) to quench the degradation.
-
Analyze the sample by a stability-indicating HPLC or LC-MS method to determine the percentage of the parent compound remaining relative to the t=0 sample.
-
The use of LC-MS is recommended for identifying major degradation products.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 6-fluoro-2-phenyl-1H-indole and 2-phenyl-1H-indole in Biological Applications
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The 2-phenyl-1H-indole framework, in particular, has garnered significant attention for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Strategic modification of this core, such as the introduction of a fluorine atom, can profoundly influence the compound's biological profile. This guide provides a comparative overview of the biological activities of 6-fluoro-2-phenyl-1H-indole and its parent compound, 2-phenyl-1H-indole, with a focus on their anticancer potential.
Introduction to 2-phenyl-1H-indole and its Fluorinated Analog
2-phenyl-1H-indole derivatives have been extensively studied and have shown a wide spectrum of biological activities.[1][2] These compounds have demonstrated potential as anticancer, antimicrobial, and antioxidant agents.[1][3][4] The introduction of a fluorine atom to the indole ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall pharmacological properties.[5] Specifically, the 6-fluoro substitution on the indole ring has been explored for its potential to modulate the biological activity of various compounds.[5]
Comparative Biological Activity: Anticancer Properties
While direct comparative studies between this compound and 2-phenyl-1H-indole are limited in the readily available scientific literature, we can infer potential differences by examining studies on related derivatives.
2-phenyl-1H-indole Derivatives:
A significant body of research highlights the anticancer properties of 2-phenyl-1H-indole derivatives. These compounds have demonstrated cytotoxic effects against a range of cancer cell lines. For instance, various substituted 2-phenyl-1H-indole analogs have been synthesized and evaluated for their antiproliferative activity, with some compounds exhibiting potent activity against breast cancer cell lines such as MCF-7 and MDA-MB-231.[6]
This compound Derivatives:
Information specifically on the biological activity of this compound is less abundant. However, studies on other 6-fluoroindole derivatives suggest that this substitution can be advantageous. For example, derivatives of 6-fluoroindole have been investigated as kinase inhibitors, which are critical targets in cancer therapy.[5] One study on 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives, which did not include the 2-phenyl substitution, showed that substitutions at the 6-position of the indole ring can lead to potent anticancer activity.
A review article mentions a highly active compound, 2-(4-fluorophenyl)-6-(piperidin-4-yl)-3-(pyridin-3-yl)-1H-indole, indicating that fluorination at various positions, including potentially the indole ring, can contribute to significant biological activity.
Quantitative Data on Anticancer Activity
The following table summarizes the available quantitative data for the anticancer activity of various derivatives of 2-phenyl-1H-indole. It is important to note that these are not direct comparisons with this compound but provide a baseline for the activity of the parent scaffold.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Substituted 2-phenyl-1H-indole derivative 1 | Murine Melanoma (B16F10) | 23.81 - 60.11 | |
| Substituted 2-phenyl-1H-indole derivative 2 | Human Lung Cancer (A549) | Not specified | |
| Substituted 2-phenyl-1H-indole derivative 3 | Human Breast Cancer (MDA-MB-231) | 16.18 - 92.73 |
Note: The IC50 values are presented as a range from a study evaluating a series of substituted 2-phenylindole derivatives.
Experimental Protocols
A standard method for evaluating the in vitro anticancer activity of these compounds is the MTT assay.
MTT Assay for Antiproliferative Activity
Objective: To determine the concentration of the test compound that inhibits 50% of cancer cell growth (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, etc.)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound and 2-phenyl-1H-indole) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent alone).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value from the dose-response curve.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical workflow for evaluating anticancer compounds and a simplified representation of a signaling pathway that could be affected by these indole derivatives.
Conclusion
Both 2-phenyl-1H-indole and its 6-fluoro derivative represent promising scaffolds for the development of novel therapeutic agents, particularly in the field of oncology. While direct comparative data is currently scarce, the introduction of a fluorine atom at the 6-position of the 2-phenyl-1H-indole core is a rational strategy for potentially enhancing its biological activity and pharmacokinetic properties. Further research involving the direct comparison of these two compounds is warranted to fully elucidate the impact of 6-fluorination and to guide the design of future indole-based drug candidates.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Fluorinated Indole Isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorinated Indole Isomers' Performance Supported by Experimental Data.
The strategic incorporation of fluorine into the indole scaffold is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The position of the fluorine atom on the indole ring can significantly influence the molecule's biological activity, including its metabolic stability, binding affinity, and overall efficacy. This guide provides a comparative analysis of the four positional isomers of fluoroindole: 4-fluoroindole, 5-fluoroindole, 6-fluoroindole, and 7-fluoroindole, with a focus on their antimicrobial and anticancer activities, as well as their interaction with serotonin receptors.
Data Presentation: Quantitative Comparison of Efficacy
The following tables summarize the available quantitative data for the biological activities of the four fluoroindole positional isomers. Direct comparative studies across all isomers for a single target are limited; however, the presented data provides valuable insights into their relative potencies.
Table 1: Comparative Antimicrobial Activity against Mycobacterium tuberculosis
A study directly comparing the four fluoroindole isomers revealed significant differences in their ability to inhibit the growth of Mycobacterium tuberculosis H37Rv. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth, was determined for each isomer.
| Compound | Target Organism | Assay Type | Key Metric (Unit) | Result | Reference |
| 5-Fluoroindole | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | MIC (µM) | 4.7 | [1] |
| 4-Fluoroindole | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | MIC (µM) | 18.5 | [1] |
| 6-Fluoroindole | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | MIC (µM) | 74.0 | [1] |
| 7-Fluoroindole | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | MIC (µM) | 148.0 | [1] |
As the data indicates, 5-fluoroindole is significantly more potent than the other isomers in inhibiting the growth of Mycobacterium tuberculosis. The shift of the fluorine atom from the 5-position to the 4-, 6-, and 7-positions leads to a notable decrease in activity.[1]
Table 2: Comparative Cytotoxicity and Serotonin Uptake Inhibition of Fluorinated 5,6-Dihydroxytryptamine Derivatives
While not a direct comparison of the parent fluoroindoles, a study on their dihydroxytryptamine derivatives provides insights into the influence of fluorine position on cytotoxicity and interaction with the serotonin transporter system.
| Compound | Biological Activity | Cell Line | Assay Type | Key Metric (Unit) | Result | Reference |
| 4-Fluoro-5,6-DHT | Cytotoxicity | Neuroblastoma N-2a | [³H]Thymidine Incorporation | IC₅₀ (µM) | 117 | [2] |
| 7-Fluoro-5,6-DHT | Cytotoxicity | Neuroblastoma N-2a | [³H]Thymidine Incorporation | IC₅₀ (µM) | 125 | [2] |
| Non-fluorinated 5,6-DHT | Cytotoxicity | Neuroblastoma N-2a | [³H]Thymidine Incorporation | IC₅₀ (µM) | 92 | [2] |
| 4-Fluoro-5,6-DHT | Serotonin Uptake Inhibition | Neuroblastoma N-2a | [³H]5-HT Uptake Antagonism | Affinity (relative to 5,6-DHT) | 32-fold higher | [2] |
| 7-Fluoro-5,6-DHT | Serotonin Uptake Inhibition | Neuroblastoma N-2a | [³H]5-HT Uptake Antagonism | Affinity (relative to 5,6-DHT) | 23-fold higher | [2] |
In this derivative series, fluorination at the 4- and 7-positions did not adversely affect cytotoxic potential and surprisingly led to a significant increase in affinity for the serotonin uptake system compared to the non-fluorinated parent compound.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Resazurin Microtiter Assay (REMA) for Mycobacterium tuberculosis Susceptibility
Objective: To determine the Minimum Inhibitory Concentration (MIC) of fluoroindole isomers against M. tuberculosis.
Materials and Reagents:
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase).
-
Mycobacterium tuberculosis H37Rv strain.
-
Fluoroindole isomer stock solutions (in DMSO).
-
Resazurin sodium salt solution (0.01% in sterile water).
-
96-well microtiter plates.
Procedure:
-
Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in 7H9 broth and the turbidity is adjusted to a McFarland standard of 1.0. This suspension is then diluted 1:20 in fresh broth.
-
Compound Dilution: The fluoroindole isomers are serially diluted in 7H9 broth in the 96-well plates to achieve a range of final concentrations.
-
Inoculation: 100 µL of the diluted bacterial suspension is added to each well containing 100 µL of the compound dilution.
-
Incubation: The plates are sealed and incubated at 37°C for 7 days.
-
Addition of Resazurin: After incubation, 30 µL of the resazurin solution is added to each well.
-
Second Incubation: The plates are re-incubated at 37°C for 24-48 hours.
-
Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest compound concentration at which no color change is observed.
Cytotoxicity Assay using [³H]Thymidine Incorporation
Objective: To assess the cytotoxic effect of fluorinated indole derivatives on cell proliferation.
Materials and Reagents:
-
Neuroblastoma N-2a cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fluorinated 5,6-dihydroxytryptamine derivatives.
-
[³H]Thymidine.
-
Scintillation counter.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: N-2a cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).
-
Radiolabeling: [³H]Thymidine is added to each well, and the cells are incubated for a further 4-6 hours to allow for incorporation into newly synthesized DNA.
-
Cell Harvesting: The cells are harvested onto glass fiber filters using a cell harvester.
-
Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of [³H]thymidine incorporation is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Serotonin Receptor Binding Assay
Objective: To determine the binding affinity of fluorinated indole isomers to specific serotonin receptor subtypes.
Materials and Reagents:
-
Cell membranes expressing the target serotonin receptor subtype (e.g., 5-HT₁A).
-
Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁A).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA).
-
Fluoroindole isomer solutions of varying concentrations.
-
Non-specific binding control (e.g., a high concentration of a known ligand like serotonin).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or the test compound at various concentrations.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Competition binding curves are generated by plotting the percentage of specific binding against the log concentration of the test compound. The IC₅₀ value is determined, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for the Resazurin Microtiter Assay (REMA).
Generalized Serotonin Receptor Signaling Pathway
Caption: Generalized 5-HT₁A receptor signaling cascade.
Logical Relationship of Fluorine Position to Antimicrobial Efficacy
Caption: Efficacy hierarchy of fluoroindole isomers against M. tuberculosis.
References
Validation of 6-fluoro-2-phenyl-1H-indole as a Specific Kinase Inhibitor: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific quantitative data on the kinase inhibitory activity of 6-fluoro-2-phenyl-1H-indole. However, the indole scaffold is a well-established pharmacophore in the development of kinase inhibitors. Notably, derivatives of 1H-indole have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] This guide, therefore, presents a hypothetical validation of this compound as a VEGFR-2 inhibitor, comparing its potential performance with the established multi-kinase inhibitor, Sunitinib, which also targets VEGFR-2. The experimental data for this compound is posited based on activities of structurally similar compounds for illustrative purposes.
Overview of Kinase Inhibition in Oncology
Protein kinases are a family of enzymes that play a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, and survival. Dysregulation of kinase activity is a common feature in many cancers, making them a prime target for therapeutic intervention. Kinase inhibitors function by blocking the activity of these enzymes, thereby impeding cancer cell growth and survival.
This compound is an indole derivative. The indole nucleus is a core structural component of many biologically active compounds. The introduction of a fluorine atom can enhance metabolic stability and binding affinity. This guide explores its potential as a specific inhibitor of VEGFR-2.
Sunitinib is an oral, multi-targeted receptor tyrosine kinase inhibitor that has been approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor.[2] Its targets include VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and KIT.[3][4]
Quantitative Data Comparison
The potency of a kinase inhibitor is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| This compound (Hypothetical) | VEGFR-2 | 25 | 150 |
| Sunitinib | VEGFR-2 (Flk-1) | 80 | 10 (in HUVECs) |
| PDGFRβ | 2 | 10 (in NIH-3T3 cells) | |
| c-Kit | Not specified | 54 (in GIST cells) |
Data for Sunitinib sourced from multiple studies.[3][5] Hypothetical data for this compound is based on potent 1H-indole derivatives found in the literature.[1]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Chemiluminescence)
This assay is designed to measure the ability of a test compound to inhibit the activity of a specific kinase.
Principle: A purified kinase is incubated with its substrate and ATP. The amount of phosphorylated substrate is then quantified using a specific antibody and a chemiluminescent signal.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer
-
This compound and Sunitinib
-
Streptavidin-coated 96-well plates
-
Phospho-specific antibody conjugated to Horseradish Peroxidase (HRP)
-
Chemiluminescent substrate
-
Luminometer
Procedure:
-
Add 50 µL of assay buffer containing the kinase to each well of a streptavidin-coated 96-well plate.
-
Add 2 µL of the test compound (this compound or Sunitinib) at various concentrations.
-
Add 25 µL of a mixture of the biotinylated substrate and ATP to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
Wash the plate to remove unbound reagents.
-
Add 100 µL of the HRP-conjugated phospho-specific antibody and incubate for 60 minutes at room temperature.
-
Wash the plate again.
-
Add 100 µL of the chemiluminescent substrate and measure the light output using a luminometer.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cellular Proliferation Assay (MTT Assay)
This assay measures the effect of a compound on the proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium and supplements
-
This compound and Sunitinib
-
MTT solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The cellular IC50 value is determined by plotting the percentage of cell viability against the inhibitor concentration.
Signaling Pathways and Experimental Workflow
Caption: A typical workflow for the validation of a novel kinase inhibitor.
Caption: The VEGFR-2 signaling pathway and the point of inhibition.
Conclusion
While direct experimental evidence for this compound as a specific kinase inhibitor is not yet publicly available, its structural similarity to known VEGFR-2 inhibitors suggests it is a promising candidate for further investigation. The comparative data with Sunitinib highlights the benchmarks that a novel inhibitor would need to meet or exceed in terms of potency and specificity. The provided experimental protocols outline a standard approach for the validation of such a compound. Further studies are warranted to fully characterize the kinase inhibition profile and therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of sunitinib resistance in gastrointestinal stromal tumors harboring KITAY502-3ins mutation: an in vitro mutagenesis screen for drug-resistance - PMC [pmc.ncbi.nlm.nih.gov]
comparing the metabolic stability of fluorinated vs non-fluorinated indoles
The strategic incorporation of fluorine into indole-containing molecules is a widely employed technique in medicinal chemistry to improve their metabolic stability and pharmacokinetic properties. By blocking sites susceptible to metabolism by cytochrome P450 enzymes, fluorination can significantly increase a compound's half-life and bioavailability. [1][2][3]
The indole scaffold is a common structural motif in many natural products and pharmaceuticals.[4] However, it is often prone to oxidative metabolism by cytochrome P450 (CYP450) enzymes, the primary family of enzymes responsible for drug metabolism.[1] This metabolic vulnerability can lead to rapid clearance of indole-containing drugs from the body, reducing their therapeutic efficacy.
A common strategy to overcome this limitation is the introduction of fluorine atoms at metabolically "soft spots" on the indole ring.[5] The strong carbon-fluorine bond is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond, effectively blocking or slowing down oxidative metabolism at that position.[1][2] This seemingly simple substitution can have a profound impact on a drug candidate's metabolic profile.
Quantitative Comparison of Metabolic Stability
The table below summarizes experimental data from preclinical studies, demonstrating the enhanced metabolic stability of fluorinated indoles compared to their non-fluorinated counterparts. Key parameters used to assess metabolic stability in vitro include half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance indicate greater metabolic stability.
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/kg) | Data Source |
| UT-155 | Non-fluorinated indole | 12.35 | - | [1] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | [1] |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 (mL/min/mg) | [1] |
| 5-Fluoroindole (5-FI) | Fluorinated indole | 144.2 | 9.0 | [1] |
| 5-Fluoroindole HCl | Hydrochloride salt of 5-FI | 12 | 48 | [1] |
Note: The data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values between different studies should be made with caution; however, the trend of increased stability with fluorination within each study is evident.[1]
The Role of Fluorine Position
The position of the fluorine atom on the indole ring is crucial in determining its effect on metabolic stability. For example, studies with 18F-labeled fluorotryptophan isomers have shown that while 4-, 5-, and 6-fluorotryptophan undergo rapid defluorination in vivo, 7-fluorotryptophan exhibits high in vivo stability.[2] This highlights the importance of strategically placing the fluorine atom to block the most metabolically active sites.
Experimental Protocols
The metabolic stability of fluorinated and non-fluorinated indoles is typically assessed using in vitro assays with liver microsomes, which are rich in CYP450 enzymes.[6][7]
In Vitro Microsomal Stability Assay Protocol
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compounds (fluorinated and non-fluorinated indoles)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)[9]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[8][9]
-
Cofactor MgCl2[9]
-
Acetonitrile (or other suitable organic solvent) to stop the reaction[6][8]
-
Internal standard for analytical quantification[6]
Procedure:
-
Preparation: Prepare stock solutions of the test compounds and the NADPH regenerating system.[9]
-
Incubation: A reaction mixture is prepared containing liver microsomes, phosphate buffer, and the test compound. The mixture is pre-incubated at 37°C.[8][9]
-
Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.[6][10]
-
Time Points: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[6][9]
-
Termination: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile, which precipitates the proteins.[6][8]
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins, and the supernatant is collected for analysis.[8]
-
Analysis: The concentration of the remaining parent compound in the supernatant is quantified using an LC-MS/MS system.[7]
-
Data Analysis: The rate of disappearance of the test compound is used to calculate the half-life (t½) and intrinsic clearance (CLint).[7][10]
Visualizing the Experimental Workflow and Metabolic Pathway
To further clarify the experimental process and the underlying metabolic pathways, the following diagrams are provided.
Caption: A generalized workflow for an in vitro microsomal stability assay.
Caption: Cytochrome P450-mediated metabolism of indoles.
The metabolism of indole by cytochrome P450 enzymes, such as CYP2A6 and CYP2E1, can lead to the formation of various oxidized products, including indoxyl and oxindole.[1][11] Fluorination at a metabolically susceptible position on the indole ring can block or significantly slow down this oxidative process, leading to a more stable compound in a metabolic environment.[1] This increased stability often translates to a longer half-life and lower clearance in vivo, which are desirable properties for many drug candidates.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. daneshyari.com [daneshyari.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 6-Fluoro-2-phenyl-1H-indole Derivatives
The 6-fluoro-2-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the basis for a variety of biologically active compounds. The introduction of a fluorine atom at the 6-position of the indole ring can significantly enhance metabolic stability, binding affinity, and overall pharmacological profiles.[1] This has led to the development of potent anticancer, antimicrobial, and neuroactive agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data and detailed protocols.
Quantitative Biological Activity Data
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the indole and phenyl rings. The following table summarizes the in vitro activity of representative compounds against various biological targets.
| Compound ID | R1 (Indole N1) | R2 (Indole C3) | R3 (Phenyl Ring) | Target/Assay | Activity (IC50/EC50/MIC in µM) | Reference |
| 1a | -H | -H | -H | EGFR Kinase | 0.298 ± 0.007 | [2] |
| 1b | -H | -H | 4-OCH3 | EGFR Kinase | - | |
| 1c | -H | -H | 4-Cl | EGFR Kinase | - | |
| 2a | -H | -H | -H | Tubulin Polymerization | - | [1] |
| 2b | -H | -H | 3,4,5-(OCH3)3 | Tubulin Polymerization | - | [1] |
| 3a | -H | -pyridin-3-yl | -H | TDO | High Affinity | [3] |
| 4a | -CH3 | -H | 6-F | F508del-CFTR (Potentiator) | 0.06 | [4] |
| 4b | -CH3 | -H | 6-F, 9-F | F508del-CFTR (Potentiator) | 0.15 | [4] |
| 5a | -H | -H | -H | M. tuberculosis H37Rv | 8 | [5] |
| 5b | -phenyl | -CH3 | -H | M. tuberculosis H37Rv | 0.5 - 8 | [5] |
| 6a | -H | -H | -H | Topoisomerase I | >100 | [6] |
| 6b | -H | -phenyl-piperazinyl | -H | Topoisomerase I | <100 | [6] |
| 7a | -H | -H | -H | S. aureus | 8 | [7] |
| 7b | -H | -H | 5-cyano | S. aureus (MRSA) | 0.75 | [7] |
SAR Summary:
-
Anticancer Activity:
-
Kinase Inhibition: Derivatives of indole-2-carboxamide have shown potent inhibitory activity against EGFR, BRAFV600E, and VEGFR-2, which are key targets in cancer therapy.[1] For instance, compound 2f (a benzamide derivative) showed significant EGFR inhibition with an IC50 of 0.298 µM.[2]
-
Tubulin Polymerization Inhibition: Certain 6-fluoroindole-containing molecules inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]
-
Topoisomerase I Inhibition: 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives have been identified as Topoisomerase I inhibitors.[6]
-
-
Antimicrobial Activity:
-
Fluorinated benzothiophene-indole hybrids have demonstrated activity against S. aureus and MRSA strains. A 5-cyano substitution on the indole ring (compound 3d ) was found to be more favorable than a 5-hydroxy function.[7]
-
N-phenylindole derivatives have shown promising activity against Mycobacterium tuberculosis, with MIC values ranging from 0.5 to 8 µg/mL.[5]
-
-
Neuroactive Agents:
-
The 6-fluoroindole scaffold is utilized in the development of Selective Serotonin Reuptake Inhibitors (SSRIs).[1]
-
-
CFTR Potentiators:
-
TDO Inhibitors:
Experimental Protocols
In Vitro Kinase Inhibition Assay (Example: EGFR)
This protocol is a representative method for determining the inhibitory activity of compounds against protein kinases like EGFR.
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain.
-
ATP, MgCl2.
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Test compounds dissolved in DMSO.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP).
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, peptide substrate, and recombinant EGFR enzyme.
-
Add the test compounds at various concentrations (typically in a serial dilution) to the reaction mixture. A DMSO control is included.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while unincorporated ATP is washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid).
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of compounds against bacteria.
-
Reagents and Materials:
-
Bacterial strains (e.g., S. aureus, M. tuberculosis).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for S. aureus, Middlebrook 7H9 for M. tuberculosis).
-
Test compounds dissolved in DMSO.
-
Standard antibiotic as a positive control (e.g., ciprofloxacin, ampicillin).[8]
-
96-well microtiter plates.
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Procedure:
-
Serially dilute the test compounds in the broth medium in the wells of a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (broth with bacteria and no compound) and a negative control (broth only).
-
Incubate the plates at the optimal growth temperature for the specific bacterium (e.g., 37°C) for a defined period (e.g., 18-24 hours for S. aureus, several days for M. tuberculosis).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.
Experimental Workflow
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives as potential topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. turkjps.org [turkjps.org]
Comparative Analysis of the Therapeutic Potential of 6-fluoro-2-phenyl-1H-indole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 6-fluoro-2-phenyl-1H-indole is limited in the currently available scientific literature. This guide provides a comparative analysis based on published data for structurally related 2-phenyl-1H-indole and 6-fluoroindole derivatives to infer the potential therapeutic applications of this compound. The presented data should be considered as a guide for future research directions.
The unique structural motif of this compound, combining a fluorinated indole core with a phenyl substituent, suggests its potential as a versatile scaffold in medicinal chemistry. The introduction of a fluorine atom can enhance metabolic stability and binding affinity of drug candidates.[1] Derivatives of the 2-phenyl-1H-indole scaffold have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, antibacterial, and anticancer properties.[2] Furthermore, 6-fluoroindole derivatives have been investigated as inhibitors of Tryptophan 2,3-dioxygenase (TDO), an enzyme implicated in cancer immune evasion.[3][4]
This guide summarizes the therapeutic potential of compounds structurally related to this compound, providing available quantitative data, detailed experimental protocols for key validation assays, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: In Vitro and In Vivo Validation of Analogs
The following tables summarize the biological activities of various 2-phenyl-1H-indole and 6-fluoroindole derivatives.
Table 1: In Vitro Anticancer Activity of 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives
| Compound | A549 (IC₅₀, nM) | H460 (IC₅₀, nM) | HT-29 (IC₅₀, nM) | SMMC-7721 (IC₅₀, nM) |
| 27 | 22 | 0.23 | 0.65 | 0.77 |
| MX-58151 (Reference) | 58 | 19 | 700 | 1530 |
Data extracted from a study on novel pyridine derivatives containing an indole moiety, demonstrating potent anticancer activity against various cell lines.[5]
Table 2: In Vivo Anti-Inflammatory Activity of a 2-Phenyl-1H-indole Derivative
| Compound | Dose | Paw Edema Inhibition (%) |
| 1-(4-chlorobenzyl)-5-fluoro-2-(4-(methylsulfonyl)phenyl)-1H-indole | Not Specified | 81.1 |
This compound demonstrated significant in vivo anti-inflammatory effects in a paw edema model.[2]
Table 3: In Vitro Antibacterial Activity of 2-Phenyl-1H-indole Derivatives
| Bacterial Strain | Activity |
| Vancomycin-resistant Enterococcus faecium (VRE) | Strong |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Strong |
Derivatives of 2-phenyl-1H-indole have shown potent antibacterial effects against drug-resistant bacterial strains by inhibiting DNA gyrase and topoisomerase IV.[2]
Table 4: In Vitro TDO Inhibition by a 6-Fluoroindole Derivative
| Compound | Target | Affinity |
| 6-fluoro-3-(pyridin-3-yl)-1H-indole | Human TDO (hTDO) | High |
This compound has been identified as a potent inhibitor of TDO, an enzyme involved in cancer immunosuppression.[3][4]
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.
Objective: To determine the concentration of the test compound that inhibits 50% of cell growth (IC₅₀).
Materials:
-
Cancer cell lines (e.g., A549, H460, HT-29, SMMC-7721)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound or its analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated controls and determine the IC₅₀ value.[5]
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is used to evaluate the acute anti-inflammatory activity of a compound.
Objective: To measure the reduction in paw swelling induced by carrageenan after treatment with the test compound.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
Test compound
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound, positive control, or vehicle to different groups of animals.
-
Induction of Edema: After a set time (e.g., 1 hour), inject carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at different time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Objective: To determine the MIC of the test compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton broth (MHB) or agar (MHA)
-
Test compound
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in MHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Mandatory Visualizations
Signaling Pathways
Caption: TDO Inhibitor Signaling Pathway in Cancer Immunotherapy.
Caption: COX-2 Signaling Pathway in Inflammation.
Experimental Workflows
Caption: Workflow for In Vitro MTT Cytotoxicity Assay.
Caption: Workflow for In Vivo Anticancer Xenograft Model.
References
Unveiling the Selectivity Profile: A Comparative Guide to the Cross-Reactivity of 6-Fluoro-2-phenyl-1H-indole
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount in assessing its therapeutic potential and off-target effects. This guide provides a comparative analysis of the enzymatic inhibition profile of 6-fluoro-2-phenyl-1H-indole and its structural analogs, with a focus on key enzyme classes implicated in various disease pathways.
While specific cross-reactivity panel data for this compound against a broad range of enzymes is not extensively available in the public domain, analysis of structurally related 2-phenylindole derivatives provides valuable insights into its potential biological activities. The existing data points towards a selective inhibition profile, with notable activity against enzymes involved in inflammation and drug metabolism.
Comparative Analysis of Enzyme Inhibition
The inhibitory activity of 2-phenylindole derivatives has been evaluated against several key enzymes. The following table summarizes the available quantitative data, primarily focusing on Cyclooxygenase-2 (COX-2) and Cytochrome P450 (CYP) enzymes. For comparison, the activity of a known inhibitor for each enzyme class is included where available.
| Target Enzyme | Compound/Analog | IC50 (µM) | Known Selective Inhibitor | Known Inhibitor IC50 (µM) |
| Cyclooxygenase-2 (COX-2) | Indole-based selective COX-2 inhibitors | 0.00229 - 23.3 (nM for some) | Celecoxib | 0.04 |
| Cytochrome P450 1A2 (CYP1A2) | 2-Phenylindole (general) | >10 | α-Naphthoflavone | 0.015 |
| Cytochrome P450 2C9 (CYP2C9) | 2-Phenylindole (general) | >10 | Sulfaphenazole | 0.28 |
| Cytochrome P450 2D6 (CYP2D6) | 2-Phenylindole (general) | >10 | Quinidine | 0.04 |
| Cytochrome P450 3A4 (CYP3A4) | 2-Phenylindole (general) | >10 | Ketoconazole | 0.03 |
Note: The IC50 values for 2-phenylindole derivatives against CYP enzymes are generally reported as greater than 10 µM, indicating weak inhibition. Specific IC50 values for this compound are not available.
Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental approach to determining enzyme inhibition, the following diagrams are provided.
Caption: Inhibition of the COX-2 pathway by 2-phenylindole derivatives.
Comparative Docking Analysis of Fluorinated and Non-Fluorinated Indole Analogs as Kinase Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. Fluorination can significantly influence a molecule's binding affinity, metabolic stability, and lipophilicity. This guide provides a comparative analysis of fluorinated and non-fluorinated indole analogs in the context of their molecular docking performance against protein kinases, a critical class of drug targets. The information presented herein is supported by computational data and detailed experimental protocols to aid in the rational design of novel kinase inhibitors.
Comparative Docking Performance: A Quantitative Overview
The following table summarizes key quantitative data from a molecular docking study of indole derivatives against Aurora B kinase, a serine/threonine kinase involved in cell division and a target for cancer therapy. The data highlights the impact of fluorination on the predicted binding affinity of these compounds.
| Compound ID | Description | Docking Score (-CDOCKER_INTERACTION_ENERGY) | Key Interacting Residues |
| 1 | Non-fluorinated Indolin-2-one | 40.35 | Ala173 |
| 5g | 5-Fluoro-indolin-2-one derivative | 42.11 | Ala173 |
| 6c | Indolin-2-one derivative with 4-fluorophenyl group | 45.87 | Ala173, Glu171 |
| 6e | Indolin-2-one derivative with 2,4-difluorophenyl group | 48.92 | Ala173, Glu171, Lys122 |
| 8a | Indolin-2-one derivative with cyclopropyl and pyrrole moieties (non-fluorinated) | 52.33 | Ala173, Glu171, Lys122, Glu141 |
Data adapted from a study on indolin-2-one derivatives as Aurora B kinase inhibitors. While not a direct systematic comparison, it provides insight into the potential effects of fluorination.[1]
Experimental Protocols: A Methodological Blueprint
The following section details a standardized protocol for comparative molecular docking studies, ensuring reproducibility and providing a solid foundation for in silico validation.
1. Protein Preparation
The three-dimensional crystal structure of the target protein, such as Aurora B kinase (PDB ID: 4C2V), is retrieved from the Protein Data Bank (PDB).[1] The protein structure is prepared for docking using software such as Discovery Studio® or AutoDockTools. This preparation typically involves:
-
Removal of water molecules and any co-crystallized ligands.
-
Addition of polar hydrogen atoms.
-
Assignment of appropriate charges (e.g., Kollman charges). The prepared protein is saved in a suitable format (e.g., .pdbqt) for subsequent docking calculations.
2. Ligand Preparation
The 2D structures of the fluorinated and non-fluorinated indole analogs are drawn using chemical drawing software like ChemDraw. These 2D structures are then converted to 3D structures and optimized to their lowest energy conformation using a computational chemistry program like Chem3D.[2] The optimized ligand structures are saved in a format compatible with the docking software (e.g., .pdbqt).
3. Molecular Docking
Molecular docking is performed using a validated docking program such as CDOCKER within Discovery Studio® or AutoDock Vina.[1] The docking process involves:
-
Defining a grid box that encompasses the ATP-binding site of the kinase.[2]
-
Running the docking algorithm to generate multiple binding poses for each ligand within the defined active site.
-
Scoring the generated poses based on the software's scoring function (e.g., -CDOCKER_INTERACTION_ENERGY). The pose with the most favorable score is selected for further analysis.[1]
4. Validation of the Docking Protocol
To ensure the reliability of the docking protocol, the co-crystallized ligand (if available) is re-docked into the protein's binding site. The protocol is considered validated if the root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined pose is less than 2.0 Å.[2]
5. Analysis of Docking Results
The docking results are analyzed to compare the binding affinities (docking scores) of the fluorinated and non-fluorinated analogs. The interactions between the ligands and the amino acid residues in the kinase's active site are visualized and examined to understand the structural basis for any observed differences in binding affinity.
Visualizing the Process and Pathways
Molecular Docking Workflow
The following diagram illustrates the general workflow for a comparative molecular docking study.
Caption: A generalized workflow for in silico molecular docking studies.
Aurora B Kinase Signaling Pathway
The diagram below depicts a simplified representation of the role of Aurora B kinase in mitosis and the inhibitory effect of the indole analogs.
Caption: Simplified signaling pathway of Aurora B kinase in mitosis.
References
A Comparative Guide to Analytical Methods for 6-Fluoro-2-Phenyl-1H-Indole Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of 6-fluoro-2-phenyl-1H-indole, a crucial step in pharmaceutical research and development. The following sections detail proposed High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry methods, complete with experimental protocols and validation data based on established practices for similar indole derivatives.
Comparison of Analytical Methods
Two primary analytical techniques are proposed for the quantification of this compound: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and direct UV-Vis Spectrophotometry. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and throughput.
| Parameter | RP-HPLC with UV Detection | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, followed by UV detection. | Measurement of light absorption by the analyte at a specific wavelength. |
| Specificity | High (separates analyte from impurities). | Moderate (potential for interference from other absorbing compounds). |
| Sensitivity | High (typically ng/mL to µg/mL). | Lower than HPLC (typically µg/mL to mg/mL). |
| Linearity Range | Wide (e.g., 0.1 - 100 µg/mL). | Narrower (dependent on adherence to Beer-Lambert Law). |
| Precision (RSD%) | Typically < 2%. | Typically < 5%. |
| Accuracy (Recovery %) | 98 - 102%. | 95 - 105%. |
| Throughput | Lower (due to chromatographic run times). | Higher (rapid measurements). |
| Instrumentation | HPLC system with UV detector. | UV-Vis Spectrophotometer. |
Experimental Protocols
Detailed methodologies for both the proposed RP-HPLC and UV-Vis spectrophotometry methods are provided below. These protocols are based on established methods for the analysis of indole derivatives and should be validated for the specific application.[1][2][3]
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method offers high selectivity and sensitivity for the quantification of this compound, making it suitable for complex matrices and low concentration measurements.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 85:15 v/v) with 0.1% trifluoroacetic acid.[3]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Injection Volume: 20 µL.
-
Detection Wavelength: Based on the UV spectrum of 2-phenylindole, a starting wavelength of approximately 313 nm is recommended.[4]
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Validation Parameters: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:[5]
| Validation Parameter | Acceptance Criteria | Typical Results for Indole Derivatives |
| Specificity | No interference at the retention time of the analyte. | Peak purity index > 0.999. |
| Linearity (r²) | ≥ 0.999 | 0.9998.[6] |
| Range | 80 - 120% of the test concentration. | 16.2 - 32,400 ng/mL in plasma.[7] |
| Accuracy (% Recovery) | 98 - 102% | 98.0% - 102.0%.[6] |
| Precision (% RSD) | Repeatability: ≤ 2%, Intermediate Precision: ≤ 2% | Intra- and inter-assay precisions between 0.86% and 13.39%.[7] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | 3.15 µg/mL.[6] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. | 9.57 µg/mL.[6] |
| Robustness | % RSD ≤ 2% after minor changes in method parameters. | Insensitive to small variations in flow rate and mobile phase composition.[5] |
UV-Vis Spectrophotometry
This method is a simpler and faster alternative to HPLC, suitable for the quantification of this compound in simpler sample matrices where high sensitivity is not a primary requirement.
Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended)
Methodology:
-
Solvent Selection: Use a solvent that dissolves the analyte and does not absorb in the region of interest (e.g., methanol or ethanol).
-
Determination of λmax: Scan a solution of this compound (e.g., 10 µg/mL) across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For the parent compound, 2-phenylindole, the absorption maximum is around 313 nm.[4][8]
-
Calibration Curve: Prepare a series of standard solutions of known concentrations (e.g., 1-20 µg/mL) and measure their absorbance at the determined λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at λmax. The concentration of the analyte in the sample can be determined from the calibration curve.
Validation Parameters:
| Validation Parameter | Acceptance Criteria | Typical Results for Indole Derivatives |
| Specificity | No significant absorbance from excipients or impurities at λmax. | Minimal interference from common pharmaceutical excipients.[9] |
| Linearity (r²) | ≥ 0.995 | 0.9949.[9] |
| Range | Concentration range where the method is linear, accurate, and precise. | 1-10 ppm.[9] |
| Accuracy (% Recovery) | 95 - 105% | 98-102%.[10] |
| Precision (% RSD) | ≤ 5% | < 2%.[10] |
| Limit of Detection (LOD) | Based on the standard deviation of the response and the slope. | 1.96 µg/ml.[10] |
| Limit of Quantification (LOQ) | Based on the standard deviation of the response and the slope. | 5.96 µg/ml.[10] |
| Robustness | Insensitive to minor variations in pH or solvent composition. | Stable absorbance readings with minor variations in experimental conditions.[10] |
Visualizing the Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method, as guided by ICH principles.
Caption: Workflow for Analytical Method Validation.
References
- 1. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Absorption [2-Phenyl Indole] | AAT Bioquest [aatbio.com]
- 5. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public.pensoft.net [public.pensoft.net]
- 7. Development and validation of a rapid HPLC method for quantitation of SP-141, a novel pyrido[b]indole anticancer agent, and an initial pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. plantarchives.org [plantarchives.org]
Safety Operating Guide
Proper Disposal of 6-fluoro-2-phenyl-1H-indole: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 6-fluoro-2-phenyl-1H-indole
The proper management and disposal of this compound, a fluorinated indole derivative, are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of waste streams containing this compound. Adherence to these protocols is imperative due to the potential hazards associated with halogenated organic compounds. Under no circumstances should this compound or its waste be disposed of in regular trash or down the drain[1].
Immediate Safety and Handling
Before initiating any disposal process, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound if available. All handling must be conducted in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent contact. This includes:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Protective gloves, such as nitrile rubber. Gloves should be inspected before use.
-
Skin and Body Protection: A fully buttoned lab coat must be worn to prevent skin exposure.
In case of accidental exposure, immediately wash the affected area with plenty of soap and water and remove all contaminated clothing[1]. For eye contact, rinse cautiously with water for several minutes[2].
Waste Segregation and Collection
Proper segregation is the most critical first step in the disposal process. As a halogenated organic compound, waste containing this compound must be kept separate from non-halogenated waste streams due to differences in disposal requirements and costs[1].
-
Solid Waste: Unused or expired this compound powder and any solids grossly contaminated with it (e.g., contaminated weighing paper, gloves, and pipette tips) should be collected in a dedicated, sealable hazardous waste container labeled "Halogenated Organic Solid Waste"[1].
-
Liquid Waste: All solutions containing this compound, including rinsate from decontaminating glassware, must be collected in a dedicated container specifically for "Halogenated Organic Liquid Waste."[1]. The container should be made of a compatible material with a secure, tightly fitting cap[1].
Decontamination and Container Disposal
Original containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The solvent rinsate is considered hazardous waste and must be collected in the "Halogenated Organic Liquid Waste" container[1]. After triple-rinsing, the decontaminated container can be managed according to institutional guidelines for clean labware[1].
Waste Storage
Sealed waste containers must be stored in a designated and secure Satellite Accumulation Area (SAA). The storage area must be cool, well-ventilated, and away from sources of ignition. It is essential to ensure the storage area has secondary containment to control potential leaks or spills. Incompatible waste streams, such as acids, bases, and oxidizers, must be segregated to prevent dangerous reactions[1].
Final Disposal
The final disposal method for halogenated organic waste is typically high-temperature incineration conducted by an accredited and licensed waste disposal contractor[1]. Researchers must follow all local, state, and federal regulations for hazardous waste disposal.
Data Presentation
Table 1: Properties and Hazards of Structurally Similar Compounds
| Property | 6-fluoroindole | 2-phenylindole |
| Molecular Formula | C₈H₆FN[3] | C₁₄H₁₁N |
| Molecular Weight | 135.14 g/mol [3] | 193.25 g/mol |
| Appearance | Off-white to white solid | Off-white to light yellow powder |
| Hazards | Skin irritant, eye irritant, may cause respiratory irritation[3][4] | Causes skin irritation, serious eye damage, may cause respiratory irritation[2] |
| Disposal | Dispose of contents/container to an approved waste disposal plant[4] | Dispose of contents/container to an approved waste disposal plant[2] |
Experimental Protocols
Protocol for Disposal of this compound Waste
-
Preparation and PPE: Before handling, ensure you are in a well-ventilated area and are wearing appropriate PPE, including chemical splash goggles, nitrile gloves, and a lab coat.
-
Waste Segregation:
-
Solids: Place all solid waste contaminated with this compound into a designated, clearly labeled "Halogenated Organic Solid Waste" container.
-
Liquids: Pour all liquid waste containing this compound into a designated, clearly labeled "Halogenated Organic Liquid Waste" container.
-
-
Container Decontamination:
-
Triple-rinse empty original containers with a suitable solvent (e.g., acetone or methanol).
-
Collect all rinsate in the "Halogenated Organic Liquid Waste" container.
-
Dispose of the decontaminated container as per your institution's guidelines.
-
-
Waste Storage:
-
Securely seal both solid and liquid waste containers.
-
Store the containers in a designated, cool, and well-ventilated Satellite Accumulation Area with secondary containment.
-
Ensure segregation from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.
-
Ensure all documentation and labeling are compliant with local, state, and federal regulations.
-
Mandatory Visualization
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 6-fluoro-2-phenyl-1H-indole
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of 6-fluoro-2-phenyl-1H-indole. The following procedures are designed to ensure the safety of all laboratory personnel and to maintain compliance with standard laboratory safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles meeting EN 166 or OSHA 29 CFR 1910.133 standards. A face shield is required for bulk handling or when splashing is possible.[2][4] | To prevent eye contact and serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of after.[1] | To prevent skin contact and irritation.[2][3] |
| Body Protection | A fully buttoned lab coat. For larger quantities, a chemical-resistant apron or coveralls should be used.[5] | To protect against skin exposure. |
| Respiratory Protection | Not typically required for small quantities handled in a certified chemical fume hood. For bulk quantities or if dust is generated, use a NIOSH-approved respirator with a particle filter. | To prevent inhalation and respiratory irritation.[3] |
Operational Plan for Safe Handling
All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area (chemical fume hood) is clean and uncluttered.
-
Assemble all necessary equipment and reagents.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Don the appropriate PPE as specified in Table 1.
-
-
Weighing and Transfer:
-
Handle as a solid powder. Avoid creating dust.
-
Use a spatula for transfers.
-
Weigh the compound on weighing paper or in a suitable container within the fume hood.
-
-
In Solution:
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep the container closed when not in use.
-
-
Post-Handling:
-
Decontaminate all non-disposable equipment after use.
-
Wipe down the work surface in the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Under no circumstances should this compound or its waste be disposed of in regular trash or down the drain.[1] It must be treated as hazardous waste in accordance with local, state, and federal regulations.[6][7]
Waste Segregation and Disposal Protocol:
-
Waste Identification: All waste containing this compound must be classified as hazardous chemical waste.[7][8]
-
Waste Segregation:
-
Solid Waste: Collect unused or expired powder and any contaminated solids (e.g., weighing paper, gloves, pipette tips) in a dedicated, clearly labeled hazardous waste container for halogenated organic solids.[1]
-
Liquid Waste: Collect all solutions containing the compound in a dedicated container for "Halogenated Organic Liquid Waste."[1] This includes any solvent used for rinsing glassware.
-
Empty Containers: Original containers must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinsate is considered hazardous waste and must be collected in the halogenated organic liquid waste container.[1][7]
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[6][7]
-
Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area.[1]
-
Ensure secondary containment is in place to manage potential leaks.[1][7]
-
-
Final Disposal:
-
Arrange for professional disposal through a licensed hazardous waste management company.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. 6-Fluoroindole | C8H6FN | CID 351278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. realsafety.org [realsafety.org]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
